molecular formula C10H14N2O4 B094470 Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- CAS No. 18226-17-0

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

Cat. No.: B094470
CAS No.: 18226-17-0
M. Wt: 226.23 g/mol
InChI Key: CDEQUHCAZLSDTD-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-nitroanilino]ethanol
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InChI

InChI=1S/C10H14N2O4/c13-7-5-11(6-8-14)9-1-3-10(4-2-9)12(15)16/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEQUHCAZLSDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CCO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066340
Record name Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18226-17-0
Record name 2,2′-[(4-Nitrophenyl)imino]bis[ethanol]
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Record name Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
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Record name Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
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Record name 2,2'-[(4-nitrophenyl)imino]bisethanol
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Record name 2,2'-((4-Nitrophenyl)imino)bisethanol
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Foundational & Exploratory

"Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, a nitroaromatic compound with applications as an intermediate in the synthesis of dyes and other organic molecules. This document consolidates available data on its properties, provides a detailed experimental protocol for its synthesis, and discusses its toxicological profile and potential biological activities.

Core Physical and Chemical Properties

Quantitative data for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- and its close structural analogs are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- and Related Compounds

PropertyEthanol, 2,2'-[(4-nitrophenyl)imino]bis-N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline4-Amino-2-nitro-N-(2-hydroxyethyl)aniline4-Nitroaniline
CAS Number 18226-17-0100418-33-52871-01-4100-01-6
Molecular Formula C₁₀H₁₄N₂O₄C₉H₁₂N₂O₃C₈H₁₁N₃O₃C₆H₆N₂O₂
Molecular Weight 226.23 g/mol 196.2 g/mol [1]197.19 g/mol [2]138.12 g/mol [3]
Appearance --Fine dark maroon crystals or dark brown powder[2]Yellow or brown powder[4]
Melting Point -79.5 °C[1]127 °C[2]146-149 °C[4][5]
Boiling Point -259 °C[1]459.8 °C at 760 mmHg[2]332 °C[3][4]
Water Solubility --<0.01 g/100 mL at 18 °C[2]0.8 mg/mL at 18.5 °C[4]
Density -1.32 g/cm³[1]1.4 g/cm³[2]1.437 g/mL[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-.

Table 2: Spectroscopic Data for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

TechniqueData
¹³C NMR Spectral data available.
GC-MS Mass spectrum available.
IR (Vapor Phase) Infrared spectrum available.

Note: Detailed spectral charts and peak assignments require access to specialized databases and analytical software.

Experimental Protocols

Synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline Derivatives

The following is a representative protocol for the synthesis of N-substituted nitro-p-phenylenediamines, adapted from a patented method. This process can be applied to the synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- from appropriate precursors.[6]

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Fluoro-3-nitroaniline 4-Fluoro-3-nitroaniline Mixing Mixing and Heating 4-Fluoro-3-nitroaniline->Mixing Diethanolamine Diethanolamine Diethanolamine->Mixing Water Water (Solvent) Water->Mixing Temperature 80-100 °C Reaction Nucleophilic Aromatic Substitution Temperature->Reaction pH_Control pH 8.5-9.5 (NaOH) pH_Control->Reaction Mixing->Reaction Cooling Cooling to Room Temp. Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Water Filtration->Washing Product_Precipitate Precipitated Product Washing->Product_Precipitate

Synthesis Workflow for a N,N-Bis(2-hydroxyethyl)-nitroaniline Derivative.

Materials:

  • 4-Fluoro-3-nitroaniline

  • Diethanolamine

  • 50% Sodium hydroxide solution

  • Water

Procedure:

  • In a suitable reaction vessel, combine 4-fluoro-3-nitroaniline and diethanolamine in water.[6]

  • Heat the mixture to a temperature between 80°C and 100°C.[6]

  • Continuously add a 50% strength sodium hydroxide solution over several hours to maintain a pH between 8.5 and 9.5.[6]

  • After the addition of the sodium hydroxide solution is complete, continue stirring the mixture at 100°C for an additional hour.[6]

  • Cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by suction filtration.[6]

  • Wash the collected solid with several portions of water to remove any remaining impurities.[6]

  • The final product, N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, is then dried.

Toxicological and Biological Activity

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- belongs to the family of nitroanilines, which are known for their potential toxicity.

Toxicity Profile:

  • Eye Irritation: A related compound, N,N'-bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine, has been shown to cause irritation to the conjunctivae in animal studies, which resolved within a few days.[7]

  • Nitrosation Potential: As a secondary amine, there is a potential for the formation of nitrosamines, which are known carcinogens. The nitrosamine content in related compounds used in cosmetic formulations is strictly limited.[7]

  • Methemoglobinemia: Aromatic amines and nitro compounds are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. A fatal poisoning case involving p-nitroaniline confirmed methemoglobinemia as the primary toxic effect.[8]

  • Metabolism: In a fatal poisoning case, p-nitroaniline was found to be metabolized into several compounds, including 2-hydroxy-4-nitroaniline and p-phenylenediamine.[8]

Biological Activity:

  • Hair Dyes: Several N-substituted nitroanilines are used as direct or oxidative hair dye components.[7]

  • Enzyme Substrates: The p-nitroaniline moiety is a well-known chromophore released from synthetic peptide substrates by enzymatic activity, allowing for the colorimetric measurement of enzyme kinetics.[9]

Due to the limited specific research on Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, its biological activity and potential involvement in signaling pathways are not well-defined. However, based on its structural similarity to other nitroaromatic compounds, it is prudent to handle it with appropriate safety precautions, assuming potential toxicity.

Safety and Handling

Based on the toxicological profile of related compounds, the following safety precautions are recommended when handling Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a summary of the current knowledge on Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-. Further research is needed to fully elucidate its biological activity, and toxicological profile, and to explore its potential applications in drug development and other scientific fields.

References

Spectroscopic data of N,N-Bis(2-hydroxyethyl)-p-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the spectroscopic and synthetic aspects of N,N-Bis(2-hydroxyethyl)-p-nitroaniline, a compound of interest for researchers, scientists, and drug development professionals.

Introduction

N,N-Bis(2-hydroxyethyl)-p-nitroaniline is a substituted aromatic compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a nitro group electron-withdrawing substituent on the aniline ring and two hydroxyethyl groups on the amine, imparts specific chemical and physical properties that are of interest for the synthesis of more complex molecules and as a potential pharmacophore. This guide provides a summary of its available spectroscopic data, a plausible synthetic route, and the experimental protocols for its characterization.

Chemical and Physical Properties

PropertyValue
CAS Number 18226-17-0
Molecular Formula C₁₀H₁₄N₂O₄
Molecular Weight 226.23 g/mol
Appearance Beige solid
Melting Point 101-102 °C
Storage Sealed in dry, 2-8°C

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for N,N-Bis(2-hydroxyethyl)-p-nitroaniline, this section provides predicted data and experimental data for the closely related parent compound, p-nitroaniline, for comparative purposes.

Predicted ¹H and ¹³C NMR Data

Predicted Nuclear Magnetic Resonance (NMR) data can serve as a valuable tool for the initial identification and characterization of N,N-Bis(2-hydroxyethyl)-p-nitroaniline.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)
¹H NMRAromatic protons: ~6.8-8.1 ppm-CH₂- (N-CH₂): ~3.6-3.8 ppm-CH₂- (O-CH₂): ~3.7-3.9 ppm-OH: Variable
¹³C NMRAromatic C-NO₂: ~138-142 ppmAromatic C-N: ~150-154 ppmOther aromatic carbons: ~111-127 ppm-CH₂- (N-CH₂): ~50-55 ppm-CH₂- (O-CH₂): ~58-62 ppm
Comparative Experimental Data of p-Nitroaniline

For reference, the experimental NMR and IR data for the parent compound, p-nitroaniline, are presented below. These values can be used to tentatively assign the signals corresponding to the aromatic portion of the target molecule.

Table 2: Experimental Spectroscopic Data for p-Nitroaniline

TechniqueWavenumber (cm⁻¹) / Chemical Shift (ppm)
FT-IR ~3483 & 3369 (N-H stretch)~1590-1640 (N-H bend)~1505 (NO₂ asymmetric stretch)~1340 (NO₂ symmetric stretch)
¹H NMR (in DMSO-d₆)δ ~7.98 (d, 2H)δ ~6.64 (d, 2H)
¹³C NMR (in DMSO-d₆)δ ~156.67 (C-NH₂)δ ~136.63 (C-NO₂)δ ~127.37 (aromatic CH)δ ~113.35 (aromatic CH)
UV-Vis (in Ethanol)λmax ~374 nm

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for N,N-Bis(2-hydroxyethyl)-p-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of N,N-Bis(2-hydroxyethyl)-p-nitroaniline is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to the internal standard tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile). The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm, to determine the wavelength(s) of maximum absorbance (λmax).

Synthesis of N,N-Bis(2-hydroxyethyl)-p-nitroaniline

A plausible synthetic route to N,N-Bis(2-hydroxyethyl)-p-nitroaniline involves the nucleophilic aromatic substitution of a suitable p-nitro-substituted benzene with diethanolamine.

Reaction Scheme

Synthesis p_nitrochlorobenzene p-Nitrochlorobenzene product N,N-Bis(2-hydroxyethyl)-p-nitroaniline p_nitrochlorobenzene->product + Diethanolamine (Base, Heat) diethanolamine Diethanolamine

Caption: Synthesis of N,N-Bis(2-hydroxyethyl)-p-nitroaniline.

Experimental Protocol

In a round-bottom flask, p-nitrochlorobenzene is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF). An excess of diethanolamine is added, along with a base (e.g., potassium carbonate or triethylamine) to neutralize the HCl formed during the reaction. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Logical Workflow for Spectroscopic Analysis

The structural confirmation of the synthesized N,N-Bis(2-hydroxyethyl)-p-nitroaniline would follow a logical workflow involving multiple spectroscopic techniques.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation synthesis Synthesized Compound ftir FT-IR synthesis->ftir nmr NMR (1H & 13C) synthesis->nmr uv_vis UV-Vis synthesis->uv_vis mass_spec Mass Spectrometry synthesis->mass_spec structure Structural Confirmation ftir->structure nmr->structure uv_vis->structure mass_spec->structure

Caption: Workflow for structural elucidation.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of N,N-Bis(2-hydroxyethyl)-p-nitroaniline. For definitive characterization, experimental acquisition of the spectroscopic data is essential.

An In-depth Technical Guide to the Solubility of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the compound Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- (also known as N,N-Bis(2-hydroxyethyl)-4-nitroaniline). Due to a lack of specific quantitative data in publicly available literature, this guide focuses on predicting solubility based on the compound's molecular structure and providing detailed protocols for its experimental determination.

Predicted Solubility Profile

The molecular structure of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- features both polar and nonpolar characteristics, which will govern its solubility in various solvents. The key structural features influencing its solubility are:

  • Polar Groups: The presence of a nitro group (-NO₂) and two hydroxyl groups (-OH) imparts significant polarity to the molecule. These groups can participate in hydrogen bonding with polar solvents.

  • Aromatic System: The 4-nitrophenyl group is an aromatic system that can engage in π-π stacking interactions and contributes to the overall size of the molecule.

  • Aliphatic Chains: The two ethanol side chains provide some nonpolar character.

Based on these features, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The two hydroxyl groups suggest that the compound should be capable of hydrogen bonding with protic solvents. Therefore, some degree of solubility in alcohols like ethanol and methanol is expected. Its solubility in water is likely to be limited due to the nonpolar aromatic ring and ethyl groups, though the polar groups will contribute to some minimal solubility. For similar compounds like 2-nitroaniline, solubility in water is limited.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can act as hydrogen bond acceptors and have a dipole moment, which should allow them to solvate the polar regions of the molecule. Therefore, good solubility in these solvents is anticipated. For instance, nitrophenols are often soluble in acetone and acetonitrile.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity from the nitro and hydroxyl groups will likely make the compound poorly soluble in nonpolar solvents like hexane. Some solubility might be observed in aromatic solvents like toluene due to potential π-π interactions with the phenyl ring.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. It is plausible that Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- will exhibit reasonable solubility in these solvents.

Quantitative Solubility Data

As of this writing, a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-. To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)Method of Determination
Water25e.g., Gravimetric, HPLC
Ethanol25e.g., Gravimetric, HPLC
Methanol25e.g., Gravimetric, HPLC
Acetone25e.g., Gravimetric, HPLC
Acetonitrile25e.g., Gravimetric, HPLC
Dimethyl Sulfoxide (DMSO)25e.g., Gravimetric, HPLC
Dichloromethane (DCM)25e.g., Gravimetric, HPLC
Toluene25e.g., Gravimetric, HPLC
Hexane25e.g., Gravimetric, HPLC

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid organic compound like Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- using the isothermal shake-flask method.[1]

1. Materials and Equipment:

  • Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- (solute)

  • Selected laboratory solvents (high purity)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with Teflon-lined screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, UV-Vis Spectrophotometer, or a gravimetric analysis setup)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vial securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient duration (typically 24 to 72 hours) with continuous agitation to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh a clean, dry vial.

      • Transfer a known volume of the filtered saturated solution to the weighed vial.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is fully evaporated, reweigh the vial containing the dried solute.

      • The difference in weight corresponds to the mass of the dissolved compound.

    • Chromatographic/Spectroscopic Method (e.g., HPLC, UV-Vis):

      • Prepare a series of standard solutions of known concentrations of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions with the chosen analytical instrument.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

3. Data Analysis and Reporting:

  • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

  • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualizations

The following diagrams illustrate a general workflow for solubility determination and a hypothetical signaling pathway where a nitroaromatic compound might be involved.

G A Start: Obtain Compound and Solvents B Add Excess Compound to a Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation (24-72h) B->C D Allow Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Quantify Solute Concentration E->F G Gravimetric Analysis F->G Method 1 H HPLC/UV-Vis Analysis F->H Method 2 I Calculate Solubility G->I H->I J End: Report Results I->J

Caption: Workflow for Experimental Solubility Determination.

G cluster_0 Cell Membrane A Nitroaromatic Compound (e.g., Kinase Inhibitor) B Receptor Tyrosine Kinase (RTK) A->B Inhibition C Phosphorylation Cascade (e.g., MAPK Pathway) B->C Activation D Transcription Factors C->D Activation E Cellular Response (e.g., Proliferation, Apoptosis) D->E Regulation

Caption: Hypothetical Signaling Pathway Inhibition.

References

N,N-Bis(2-hydroxyethyl)-4-nitroaniline: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Bis(2-hydroxyethyl)-4-nitroaniline, a di-substituted nitroaniline derivative, is emerging as a valuable and versatile building block in organic synthesis. Its unique combination of a nitroaromatic ring, a tertiary amine, and two primary hydroxyl groups makes it a pivotal precursor for the synthesis of a diverse range of complex molecules, including pharmaceutical agents and functional dyes. This technical guide provides a comprehensive overview of its potential applications, supported by detailed experimental protocols and structured data.

Core Applications in Organic Synthesis

The synthetic utility of N,N-Bis(2-hydroxyethyl)-4-nitroaniline primarily revolves around its role as a precursor to high-value organic compounds. The key reactive sites—the nitro group and the two hydroxyl groups—offer multiple avenues for chemical modification.

Precursor in Pharmaceutical Synthesis: The Case of Bendamustine

A significant potential application of N,N-Bis(2-hydroxyethyl)-4-nitroaniline lies in the synthesis of anticancer drugs, most notably bendamustine.[1] Bendamustine is a nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma. The core structure of bendamustine features a benzimidazole ring with a bis(2-chloroethyl)amino group. The N,N-bis(2-hydroxyethyl)amino moiety present in N,N-Bis(2-hydroxyethyl)-4-nitroaniline is a direct precursor to the pharmacologically active bis(2-chloroethyl)amino group.

While direct synthesis of bendamustine from N,N-Bis(2-hydroxyethyl)-4-nitroaniline is not explicitly detailed in readily available literature, the logical synthetic pathway involves the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring system, and subsequent chlorination of the hydroxyl groups.

Logical Pathway for Bendamustine Synthesis:

Bendamustine_Synthesis A N,N-Bis(2-hydroxyethyl)-4-nitroaniline B N,N-Bis(2-hydroxyethyl)-1,4-phenylenediamine A->B Nitro Reduction C Benzimidazole Intermediate B->C Cyclization D Bendamustine C->D Chlorination

Caption: Proposed synthetic pathway to Bendamustine.

Intermediate in Azo Dye Synthesis

Nitroanilines are classical components in the synthesis of azo dyes.[2] The amino group of a nitroaniline can be diazotized and then coupled with an electron-rich aromatic compound to form an azo linkage (-N=N-), the chromophore responsible for the color of the dye. N,N-Bis(2-hydroxyethyl)-4-nitroaniline, after reduction of its nitro group to a primary amine, can serve as the coupling component. Alternatively, the starting 4-nitroaniline can be diazotized first, and then reacted with a coupling partner that already contains the N,N-bis(2-hydroxyethyl)amino group.

The presence of the two hydroxyl groups in N,N-Bis(2-hydroxyethyl)-4-nitroaniline can be advantageous, as they can potentially improve the solubility of the resulting dye in polar solvents and provide sites for further functionalization, for instance, to enhance the dye's fastness properties on textile fibers.

General Workflow for Azo Dye Synthesis:

Azo_Dye_Synthesis cluster_0 Diazotization cluster_1 Coupling A Aromatic Amine (e.g., reduced N,N-Bis(2-hydroxyethyl)-4-nitroaniline) B Diazonium Salt A->B NaNO2, HCl 0-5 °C D Azo Dye B->D C Coupling Component (e.g., Phenol, Aniline derivative) C->D

Caption: General workflow for azo dye synthesis.

Experimental Protocols

Detailed experimental protocols for the synthesis and direct application of N,N-Bis(2-hydroxyethyl)-4-nitroaniline are not abundantly available in peer-reviewed literature. However, based on established procedures for similar compounds, reliable protocols can be proposed.

Synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline

The synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline is typically achieved through the di-alkylation of 4-nitroaniline with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene oxide. The key to achieving high yields of the di-substituted product is to use an excess of the alkylating agent and appropriate reaction conditions to overcome the reduced nucleophilicity of the mono-alkylated intermediate.[3]

Proposed Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (1.0 eq) and a suitable high-boiling point solvent (e.g., dimethylformamide or an ionic liquid).

  • Addition of Reagents: Add a base, such as potassium carbonate (2.5 eq), to the mixture. Subsequently, add 2-chloroethanol (2.2 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₁₀H₁₄N₂O₄[1]
Molecular Weight 226.23 g/mol [4]
Appearance Yellow solid[1]
CAS Number 18226-17-0[1]
Spectroscopic Data (for the meta-isomer, N,N-Bis(2-hydroxyethyl)-m-nitroaniline)
SpectroscopyKey Peaks/ShiftsReference
Mass Spectrometry (EI) m/z: 226 (M+), 195, 181, 165, 149, 135, 119, 105, 91, 77[5]
Infrared Spectroscopy (Gas Phase) Major peaks indicative of O-H, C-H, C=C (aromatic), and N-O (nitro) stretching vibrations.[6]

Experimental Workflow for Synthesis and Purification:

Synthesis_Workflow A Reaction Setup: 4-nitroaniline, solvent, base B Add 2-chloroethanol A->B C Heat and Stir (80-100 °C, 12-24h) B->C D Reaction Work-up: Quench with water C->D E Extraction or Filtration D->E F Purification: Recrystallization or Chromatography E->F G Characterization: NMR, IR, MS F->G

Caption: Experimental workflow for synthesis.

References

N,N-Bis(2-hydroxyethyl)-p-nitroaniline: A Versatile Chromophore for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Bis(2-hydroxyethyl)-p-nitroaniline is a key aromatic amine intermediate in the synthesis of a variety of azo dyes. Its molecular structure, featuring a nitro group as a potent electron-withdrawing entity and two hydroxyethyl groups, makes it a valuable building block for producing dyes with a wide spectrum of colors, primarily in the yellow to red range. These dyes find extensive applications in the textile industry, particularly for coloring synthetic fibers like polyester, and are also investigated for their potential in other advanced applications. This guide provides a comprehensive overview of the properties of N,N-Bis(2-hydroxyethyl)-p-nitroaniline and its application in the synthesis of azo dyes, including detailed experimental protocols and characterization data.

Physicochemical Properties

The physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-nitroaniline and related compounds are crucial for their application in dye synthesis. While specific data for N,N-Bis(2-hydroxyethyl)-p-nitroaniline is not extensively documented in publicly available literature, the properties of analogous compounds provide valuable insights.

PropertyValueCompound
Appearance Red crystalline powderN,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine[1]
Solubility Soluble in organic solvents (alcohol, acetate, aromatic hydrocarbons), low solubility in water.N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine[1]
Molecular Weight 226.23 g/mol N,N-Bis(2-hydroxyethyl)-m-nitroaniline[2]
λmax 441 nm (in NaOH aq.)2-Nitro-N-hydroxyethyl aniline[3]

Synthesis of Azo Dyes: Experimental Protocol

The synthesis of azo dyes using N,N-Bis(2-hydroxyethyl)-p-nitroaniline follows a two-step process: diazotization of the aromatic amine followed by a coupling reaction with a suitable coupling component. The following is a generalized protocol based on established methods for similar nitroaniline derivatives.[4][5][6][7][8]

Step 1: Diazotization of N,N-Bis(2-hydroxyethyl)-p-nitroaniline
  • Preparation of the Amine Suspension: In a beaker, suspend one molar equivalent of N,N-Bis(2-hydroxyethyl)-p-nitroaniline in a mixture of water and a concentrated acid (e.g., 2.5-3 molar equivalents of hydrochloric acid).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring to ensure a fine, uniform suspension.

  • Preparation of Sodium Nitrite Solution: Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • Completion of Diazotization: Stir the mixture for an additional 30 minutes after the addition of sodium nitrite is complete. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, a small amount of sulfamic acid can be added to quench the excess nitrous acid. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling Reaction
  • Preparation of the Coupling Component Solution: Dissolve one molar equivalent of the desired coupling component (e.g., a phenol, naphthol, or another aromatic amine) in an appropriate solvent. For phenols and naphthols, an aqueous alkaline solution (e.g., sodium hydroxide) is typically used. For aromatic amines, an acidic solution may be used.

  • Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Precipitation: An intensely colored precipitate of the azo dye will form. The pH of the reaction mixture may need to be adjusted to optimize the coupling reaction and dye precipitation.

  • Isolation and Purification: Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at a suitable temperature. The crude dye can be further purified by recrystallization from an appropriate solvent.

Spectral Properties of Derived Azo Dyes

The color and spectral properties of the resulting azo dyes are highly dependent on the chemical structure of both the diazo component (N,N-Bis(2-hydroxyethyl)-p-nitroaniline) and the coupling component. The extended conjugation and the presence of electron-donating and electron-withdrawing groups in the dye molecule determine its absorption maximum (λmax) and molar absorptivity (ε). The following table summarizes representative spectral data for azo dyes derived from analogous nitroanilines.

Diazo ComponentCoupling ComponentSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
4-Nitroaniline1-NaphtholMethanol470Not specified
4-Nitroaniline2-NaphtholMethanol485Not specified
4-NitroanilinePhenolMethanol350Not specified
2-Methoxy-5-nitroanilineVarious CouplersNot specified467-620High absorption intensities reported[4]

Diagrams

DyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification A N,N-Bis(2-hydroxyethyl)- p-nitroaniline B HCl / H2O, 0-5°C A->B Suspend D Diazonium Salt Solution B->D Stir C NaNO2 (aq) C->B Add dropwise F Alkaline Solution, 0-5°C D->F Add slowly E Coupling Component (e.g., Naphthol) E->F Dissolve G Azo Dye Precipitate F->G Coupling Reaction H Filtration G->H I Washing H->I J Drying I->J K Purified Azo Dye J->K

Caption: General workflow for the synthesis of an azo dye.

SubstituentEffect cluster_structure Molecular Structure of Azo Dye cluster_property Resulting Color Properties Donor Electron Donating Group (e.g., -OH, -NH2 on coupling component) Azo -N=N- Donor->Azo Bathochromic Bathochromic Shift (Red Shift, Deeper Color) Donor->Bathochromic Stronger Donor Hypsochromic Hypsochromic Shift (Blue Shift, Lighter Color) Donor->Hypsochromic Weaker Donor Acceptor Electron Withdrawing Group (e.g., -NO2 on diazo component) Azo->Acceptor Acceptor->Bathochromic Stronger Acceptor Acceptor->Hypsochromic Weaker Acceptor

Caption: Effect of substituents on the color of azo dyes.

References

Diethanolamine Derivatives: A Comprehensive Review for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA) is a versatile organic compound characterized by the presence of both a secondary amine and two hydroxyl functional groups.[1] This bifunctionality makes it and its derivatives valuable building blocks and functional additives in a wide array of materials science applications. From enhancing the mechanical properties of polymers to protecting metals from corrosion and enabling the formation of stable emulsions, diethanolamine derivatives offer a unique combination of properties. This technical guide provides an in-depth review of the synthesis, applications, and performance of DEA derivatives in materials science, with a focus on quantitative data and detailed experimental methodologies.

Diethanolamine Derivatives in Polymer Science

Diethanolamine and its derivatives are integral to the polymer industry, primarily serving as curing agents and crosslinkers for epoxy resins and as chain extenders in polyurethanes.[2][3] Their role is to form covalent bonds within the polymer matrix, creating a robust three-dimensional network that significantly influences the final material's mechanical and thermal properties.

Application in Epoxy Resins

In epoxy resin systems, DEA's secondary amine and hydroxyl groups react with the epoxide rings of the resin, such as diglycidyl ether of bisphenol A (DGEBA), to build a crosslinked network.[2][4] The stoichiometry, or the ratio of the epoxy resin to the DEA hardener, is a critical parameter that dictates the properties of the cured material.[3]

The concentration of diethanolamine as a curing agent has a profound impact on the thermomechanical properties of the resulting epoxy. Research shows that an optimal concentration of DEA can maximize the glass transition temperature (Tg) and tensile strength.

DEA Content (wt%)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Strain at Break (%)Reference
10~85~65~2.8~4.5[3]
12~95~75~2.9~6.0[3]
14~105~70~2.7~7.5[3]
16~90~55~2.5~5.0[3]

Table 1: Influence of Diethanolamine (DEA) content on the mechanical and thermal properties of a DGEBA-based epoxy resin. An optimal range of 12-14 wt% DEA is suggested for balanced properties.[3]

Further studies have shown that even after a standard cure, residual unreacted epoxide groups can lead to changes in material properties over time through aging. For a DGEBA/DEA system cured at 70°C for 24 hours, the initial glass transition temperature was 70°C. Upon aging, the yield stress was observed to increase by up to 80%.[2]

Experimental Protocol: Curing of DGEBA Epoxy with Diethanolamine

This protocol describes a typical procedure for curing a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with diethanolamine (DEA).

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • Diethanolamine (DEA) (reagent grade)

  • Molds for sample casting (e.g., silicone or Teflon)

  • Vacuum oven

  • Hot plate with magnetic stirring capability

  • Mechanical testing apparatus (e.g., universal testing machine)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Preparation: Pre-heat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity.

  • Mixing: Weigh the desired amount of DGEBA resin into a beaker. Based on the desired stoichiometry (e.g., 12-14 wt% for optimal properties), calculate and weigh the corresponding amount of diethanolamine.[3]

  • Blending: Add the DEA to the pre-heated epoxy resin while stirring continuously with a magnetic stirrer. Continue mixing for 10-15 minutes to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum oven at 60°C for approximately 20 minutes, or until all visible air bubbles have been removed.

  • Casting: Pour the degassed epoxy-amine mixture into the pre-heated molds.

  • Curing: Transfer the molds to an oven and cure at a specified temperature and duration. A typical curing cycle is 70°C for 24 hours.[2]

  • Post-Curing (Optional): For some applications, a post-curing step at a higher temperature (e.g., 120°C for 2 hours) may be performed to ensure complete reaction and stabilize the material properties.

  • Characterization: After cooling to room temperature, the cured samples can be demolded and subjected to mechanical testing (tensile strength, modulus) and thermal analysis (DSC for Tg determination).[3]

Diethanolamine Derivatives as Corrosion Inhibitors

Diethanolamine and its derivatives are widely employed as corrosion inhibitors, particularly for protecting ferrous metals like mild steel in acidic environments and in metalworking fluids.[4][5][6] Their effectiveness stems from the ability of the molecule to adsorb onto the metal surface. The lone pair of electrons on the nitrogen atom, and in some cases the oxygen atoms, can coordinate with the vacant d-orbitals of iron atoms, forming a protective film that isolates the metal from the corrosive medium.[5]

Performance of DEA as a Corrosion Inhibitor

The efficiency of corrosion inhibition is dependent on the concentration of the inhibitor, the temperature, and the specific corrosive environment. Galvanostatic polarization studies have demonstrated that DEA can act as a mixed-type inhibitor, meaning it affects both the anodic and cathodic corrosion reactions.[5]

Inhibitor Concentration (M)Temperature (K)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (%)Reference
0 (Blank)3031150-[5]
1 x 10⁻⁷30351355.3[5]
1 x 10⁻⁶30342563.0[5]
1 x 10⁻⁵30331073.0[5]
1 x 10⁻⁴30320782.0[5]
1 x 10⁻³30313088.7[5]
1 x 10⁻³31324083.9[5]
1 x 10⁻³32343676.8[5]
1 x 10⁻³33376066.8[5]

Table 2: Corrosion parameters for mild steel in 0.5 M H₂SO₄ in the presence of various concentrations of Diethanolamine (DEA) at different temperatures. Data derived from galvanostatic polarization studies.[5]

In industrial applications like gas sweetening, aqueous DEA solutions can become corrosive in the presence of CO₂. Studies have shown corrosion rates for AISI-ASE 1020 carbon steel to be between 1.6 to 2.1 mm/year in solutions with 30-60 wt% DEA saturated with CO₂ at 100°C.[4]

Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method

This protocol outlines the gravimetric (weight loss) method, a common technique for evaluating the performance of a corrosion inhibitor.

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 0.5 M H₂SO₄)

  • Diethanolamine (or its derivative) as the inhibitor

  • Emery papers of various grades (e.g., 150, 320, 400, 600)[5]

  • Acetone and distilled water for cleaning

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons using progressively finer grades of emery paper.

  • Cleaning: Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water.

  • Drying and Weighing: Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (W₁).

  • Solution Preparation: Prepare the corrosive solution (e.g., 0.5 M H₂SO₄). Prepare a separate set of solutions containing the corrosive medium plus various concentrations of the DEA inhibitor.

  • Immersion: Suspend the weighed coupons in the test solutions (both with and without the inhibitor) using glass hooks. Ensure the coupons are fully immersed.

  • Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified period (e.g., 8 hours).[7]

  • Post-Exposure Cleaning: After the immersion period, carefully remove the coupons from the solutions. Clean them with a brush to remove corrosion products, rinse with distilled water and acetone.

  • Final Weighing: Dry the coupons and re-weigh them to get the final weight (W₂).

  • Calculation:

    • Calculate the weight loss (ΔW = W₁ - W₂).

    • Calculate the corrosion rate (CR) using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Workflow for Corrosion Inhibitor Development

The development and evaluation of a new diethanolamine-based corrosion inhibitor typically follows a structured workflow, from initial synthesis to performance validation.

G cluster_0 Synthesis & Characterization cluster_1 Experimental Setup cluster_2 Performance Testing cluster_3 Analysis & Evaluation synthesis Synthesis of DEA Derivative structure Structural Characterization (FTIR, NMR) synthesis->structure coupon_prep Metal Coupon Preparation (Polishing, Cleaning) structure->coupon_prep solution_prep Preparation of Corrosive Media +/- Inhibitor structure->solution_prep weight_loss Weight Loss (Gravimetric) coupon_prep->weight_loss electrochemical Electrochemical Tests (Polarization, EIS) coupon_prep->electrochemical solution_prep->weight_loss solution_prep->electrochemical calc_ie Calculate Inhibition Efficiency (%) weight_loss->calc_ie surface_analysis Surface Analysis (SEM, AFM) electrochemical->surface_analysis electrochemical->calc_ie mechanism Determine Inhibition Mechanism surface_analysis->mechanism calc_ie->mechanism evaluation Final Performance Evaluation mechanism->evaluation

Workflow for developing and evaluating a DEA-based corrosion inhibitor.

Diethanolamine Derivatives in Surfactant Formulations

Diethanolamides, formed by the reaction of diethanolamine with fatty acids or their methyl esters, are a significant class of non-ionic surfactants.[3][7] These molecules are amphiphilic, possessing a hydrophilic head (from the diethanolamine moiety) and a hydrophobic tail (from the fatty acid chain). This structure allows them to reduce surface tension at interfaces, making them effective as foaming agents, emulsifiers, and viscosity enhancers in detergents, shampoos, and cosmetics.[1][2]

Synthesis and Properties of Diethanolamide Surfactants

The synthesis of diethanolamides is typically achieved through an amidation reaction. The reaction conditions, such as the molar ratio of reactants and the type and concentration of the catalyst, are crucial for achieving high conversion rates and desired surfactant properties.

Fatty Acid SourceReactant Ratio (Ester:DEA)Catalyst (wt%)Conversion (%)Critical Micelle Concentration (CMC)Hydrophilic-Lipophilic Balance (HLB)Reference
Palm Oil Methyl Ester1:5NaOH (5%)68.955 g/mL5.940[3]
Lauric Acid1:1Sodium Methylate (0.3-0.5%)---[3]
Horse Fatty Acid1:1Al₂O₃ (3%)--Comparable to CocosDEA[1]

Table 3: Synthesis conditions and resulting properties for various diethanolamide surfactants. The HLB value of 5.940 indicates suitability for water-in-oil (W/O) emulsifiers.[1][3]

Experimental Protocol: Synthesis of Diethanolamide Surfactant via Amidation

This protocol describes the synthesis of a diethanolamide surfactant from a fatty acid methyl ester and diethanolamine.

Materials:

  • Fatty acid methyl ester (e.g., from palm oil)

  • Diethanolamine (DEA)

  • Catalyst (e.g., Sodium Hydroxide (NaOH) or Sodium Methoxide)

  • Three-neck round-bottom flask

  • Reflux condenser, thermometer, and mechanical stirrer

  • Heating mantle

Procedure:

  • Reactant Charging: Charge the three-neck flask with the fatty acid methyl ester and diethanolamine in the desired molar ratio (e.g., 1:5).[3]

  • Catalyst Addition: Add the specified amount of catalyst (e.g., 5% NaOH by weight of the ester).[3]

  • Reaction: Heat the mixture to the reaction temperature (e.g., 140-160°C) under constant stirring.[3]

  • Reflux: Maintain the reaction under reflux for a set duration (e.g., 3-4 hours) to drive the reaction to completion.[3]

  • Monitoring: The progress of the reaction can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to observe the formation of the amide bond.

  • Purification: After the reaction is complete, the crude product may be purified to remove unreacted starting materials and catalyst residues.

  • Characterization: The final diethanolamide surfactant is characterized to determine its properties, such as surface tension, critical micelle concentration (CMC), and hydrophilic-lipophilic balance (HLB).

Logical Flow of Surfactant Action

Diethanolamide-based surfactants function by arranging themselves at interfaces, which leads to a reduction in surface tension and enables effects like emulsification and foaming.

G cluster_0 In Bulk Water cluster_1 At Oil-Water Interface node_dea Diethanolamide (Hydrophilic Head) Fatty Acid Chain (Hydrophobic Tail) micelle Self-Assembly into Micelles node_dea->micelle Above CMC interface Adsorptionat Interface node_dea->interface foaming Foaming & Viscosity Modification micelle->foaming emulsification Emulsification (Stabilizes Droplets) interface->emulsification

References

Molecular structure and properties of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, also known as N,N-Bis(2-hydroxyethyl)-4-nitroaniline. This document is intended to serve as a core resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is an aromatic amine derivative characterized by a 4-nitrophenyl group bonded to a diethanolamine moiety.

Molecular Formula: C₁₀H₁₄N₂O₄[1]

Molecular Weight: 226.23 g/mol [1]

CAS Registry Number: 18226-17-0

Synonyms:

  • N,N-Bis(2-hydroxyethyl)-4-nitroaniline[2]

  • N-(4-Nitrophenyl)diethanolamine

  • 2,2'-[(4-Nitrophenyl)imino]diethanol

Canonical SMILES: C1=CC(=CC=C1N(CCO)CCO)--INVALID-LINK--[O-]

InChI Key: CDEQUHCAZLSDTD-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties is presented in Table 1. Spectroscopic data, while not available for the target molecule directly, can be inferred from closely related compounds. For instance, the infrared (IR) spectrum of the meta-isomer, N,N-Bis(2-hydroxyethyl)-m-nitroaniline, shows characteristic peaks for O-H, C-H, and N-O stretching, which would be expected at similar wavenumbers for the para-isomer.

Table 1: Physicochemical Properties of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

PropertyValueSource
Molecular Weight226.23 g/mol PubChem[1]
XLogP3-AA0.5PubChem[1]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count7PubChem
Exact Mass226.09535693 DaPubChem[1]
Monoisotopic Mass226.09535693 DaPubChem[1]
Topological Polar Surface Area89.5 ŲPubChem[1]
Heavy Atom Count16PubChem
Complexity205PubChem[1]

Synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

The synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- can be achieved via a nucleophilic aromatic substitution reaction. This involves the reaction of 4-nitrochlorobenzene with diethanolamine. The electron-withdrawing nitro group on the aromatic ring facilitates the displacement of the chlorine atom by the amine.[3]

Experimental Protocol: Synthesis

This protocol is based on the established reactivity of chloronitrobenzenes with amines.[4]

Materials:

  • 4-Nitrochlorobenzene

  • Diethanolamine

  • Sodium carbonate (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrochlorobenzene (1 equivalent) in ethanol. Add diethanolamine (2-3 equivalents) and sodium carbonate (1.5 equivalents). The excess diethanolamine acts as both a nucleophile and a base to neutralize the HCl byproduct. Sodium carbonate is added to ensure the reaction mixture remains basic.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC, eluting with a mixture of ethyl acetate and hexane. The disappearance of the 4-nitrochlorobenzene spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- as a solid.

Experimental Protocol: Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups (O-H, N-O, aromatic C-H).

  • Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity, mechanism of action, and associated signaling pathways for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-. However, the toxicology of related nitroaromatic compounds, such as 4-nitroaniline, has been studied. 4-Nitroaniline is known to be toxic and can cause methemoglobinemia, leading to hemolytic anemia.[5] It is plausible that Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- may exhibit similar toxicological properties due to the presence of the 4-nitrophenyl moiety. Further research is required to elucidate the specific biological effects of this compound.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-.

Synthesis_Workflow Reactants Reactants: 4-Nitrochlorobenzene Diethanolamine Sodium Carbonate Reaction Reaction Reactants->Reaction Solvent Solvent: Ethanol Solvent->Reaction Reflux Reflux & Monitor (TLC) Reaction->Reflux Workup Work-up Reflux->Workup Reaction Complete Evaporation Solvent Evaporation Workup->Evaporation Extraction Extraction (Ethyl Acetate/Water) Evaporation->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification Drying->Purification Chromatography Column Chromatography Purification->Chromatography Product Pure Product: Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- Chromatography->Product

Caption: Synthesis and purification workflow for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-.

Hypothetical Relationship in Biological Systems

Given the absence of specific signaling pathway data, the following diagram illustrates a logical relationship for a hypothetical initial toxicological investigation based on the known effects of related nitroaromatic compounds.

Hypothetical_Toxicity_Pathway Compound Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- (Exposure) Absorption Absorption & Metabolism Compound->Absorption Metabolite Formation of Nitroso Metabolites (Hypothesized) Absorption->Metabolite Oxidation Oxidation Metabolite->Oxidation Target Target: Hemoglobin (Fe2+) Target->Oxidation Methemoglobin Methemoglobin (Fe3+) Oxidation->Methemoglobin Effect Cellular Effect: Reduced O2 Carrying Capacity Methemoglobin->Effect Outcome Physiological Outcome: Methemoglobinemia Effect->Outcome

Caption: Hypothetical toxicological pathway based on related nitroaromatic compounds.

References

Health and Safety Profile of N,N-Bis(2-hydroxyethyl)-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological and safety data are available for N,N-Bis(2-hydroxyethyl)-4-nitroaniline. This guide synthesizes available information, including data from structurally similar compounds such as N,N'-bis-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine and the parent compound 4-nitroaniline, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information for related compounds should be used as a preliminary guide for hazard identification.

Chemical and Physical Properties

N,N-Bis(2-hydroxyethyl)-4-nitroaniline is a beige solid with the chemical formula C10H14N2O4 and a formula weight of 226.2 g/mol .[1] While specific experimental data for this compound is sparse, properties of the related compound 4-nitroaniline are summarized below and may offer some insight.

PropertyValue (for 4-nitroaniline)Reference
Melting Point146 - 149 °C[2]
Boiling Point332 °C[3]
Water Solubility0.8 g/L (at 20 °C)[4]
Vapor Pressure1 mmHg (at 142 °C)[4]
Log Kow (n-octanol/water)1.39[2]

Toxicological Data

Acute Toxicity

No direct acute toxicity data (e.g., LD50) was found for N,N-Bis(2-hydroxyethyl)-4-nitroaniline. For the related compound 4-nitroaniline, the following values have been reported:

RouteSpeciesLD50Reference
OralRat750 mg/kg[4][5]
OralMouse810 mg/kg[5]
OralGuinea Pig450 mg/kg[5]
DermalRat> 7940 mg/kg[4]
Irritation and Sensitization

Skin Irritation: In a study on N,N'-bis-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine, the substance was applied to the shaved back skin of animals and observed for 4 hours under semi-occlusive contact. No signs of erythema, eschar, or oedema formation were observed at any time point up to 72 hours post-application, though purple staining of the skin was noted.[6]

Eye Irritation: Instillation of undiluted N,N'-bis-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine into the conjunctival sac of rabbits resulted in irritation of the conjunctivae, including redness and chemosis, which were observed at 1, 24, 48, and 72 hours, and 7 days after instillation.[6]

Repeated Dose Toxicity

In a 90-day study on N,N'-bis-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine, the No Observed Adverse Effect Level (NOAEL) was determined to be 240 mg/kg/day, with the kidney identified as the target organ for toxicity.[6]

Mutagenicity and Genotoxicity

For N,N'-bis-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine, genotoxicity studies covering gene mutations, structural chromosome aberrations, and aneuploidy were conducted. The compound tested positive in a bacterial gene mutation assay (Ames test), specifically in the TA98 strain, but it did not induce gene mutations in mammalian cells.[6] The parent compound, 4-nitroaniline, has also shown mutagenic potential in bacterial assays, particularly with metabolic activation.[7][8]

Carcinogenicity

There is no direct data on the carcinogenicity of N,N-Bis(2-hydroxyethyl)-4-nitroaniline. Studies on 4-nitroaniline have shown equivocal evidence of carcinogenic activity in male B6C3F1 mice, with marginally increased incidences of hemangiosarcoma of the liver and hemangioma or hemangiosarcoma at all sites.[9] In Sprague Dawley rats, 4-nitroaniline was not found to be carcinogenic.[7] The International Agency for Research on Cancer (IARC) has classified 4-nitroaniline as Group 3 (Not classifiable as to its carcinogenicity to humans).[5]

Experimental Protocols

Skin Irritation Study (for N,N'-bis-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine)
  • Test System: Animals with shaved dorsal fur (approximately 150 cm²).

  • Procedure: 0.5 g of the moistened test substance was applied to the intact shaved skin. The application site was covered with a semi-occlusive patch for 4 hours.

  • Observation: Animals were examined for signs of erythema, eschar, and oedema at 1, 24, 48, and 72 hours after patch removal. Each animal served as its own control.[6]

Eye Irritation Study (for N,N'-bis-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine)
  • Test System: Rabbits.

  • Procedure: 52 mg (equivalent to 0.1 ml) of the undiluted test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control. The substance remained in contact with the eye for 24 hours before being rinsed with warm tap water.

  • Observation: The eyes were scored for irritation (redness and chemosis) at approximately 1, 24, 48, and 72 hours, and 7 days after instillation.[6]

Skin Sensitization Study (Local Lymph Node Assay principle for N,N'-bis-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine)
  • Test System: Mice.

  • Procedure: The test substance was applied at a concentration of 10% (w/v) in a vehicle of acetone:olive oil (4:1).

  • Endpoint: The Stimulation Index (S.I.) was calculated. An S.I. of 3 or higher is typically considered a positive result.

  • Result: The S.I. was below 3 in all dose groups, and an EC3 value (the concentration estimated to produce an S.I. of 3) could not be calculated.[6]

Hazard Identification and Safety Precautions

Based on the data from structurally similar compounds, N,N-Bis(2-hydroxyethyl)-4-nitroaniline should be handled with care. The primary hazards associated with similar nitroanilines include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Organ Toxicity: May cause damage to organs, particularly the blood (leading to methemoglobinemia), through prolonged or repeated exposure.[2]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[10]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[2]

Recommended Safety Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11]

  • Avoid breathing dust.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid release to the environment.[2]

Visualizations

Toxicological Assessment Workflow Toxicological Assessment Workflow for a Novel Compound cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment A Compound Identification (N,N-Bis(2-hydroxyethyl)-4-nitroaniline) B In Silico Prediction (QSAR, Read-Across) A->B C Physicochemical Characterization A->C D Genotoxicity Assays (Ames Test, Chromosomal Aberration) B->D F Acute Toxicity (LD50) C->F E Cytotoxicity Assays D->E J Hazard Identification D->J E->F E->J G Irritation & Sensitization (Skin, Eye) F->G F->J H Repeated Dose Toxicity (Sub-chronic, Chronic) G->H G->J I Carcinogenicity H->I H->J I->J K Dose-Response Assessment J->K L Exposure Assessment K->L M Risk Characterization L->M

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Structural Relationships Structural Relationships for Data Surrogacy Target N,N-Bis(2-hydroxyethyl)-4-nitroaniline (Target Compound) Analog1 N,N'-bis-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine (Structurally Similar) Analog1->Target Data Extrapolated From Parent 4-Nitroaniline (Parent Compound) Parent->Target Data Extrapolated From

Caption: Illustration of data sourcing from structurally related compounds.

References

Methodological & Application

Synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline from p-Nitroaniline: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline, a valuable intermediate in the synthesis of various dyes and pharmaceutical compounds. The protocol outlines the di-hydroxyethylation of p-nitroaniline using 2-chloroethanol in the presence of a base.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the starting material and the final product is provided in the table below. This data is essential for reaction monitoring and product characterization.

Propertyp-Nitroaniline (Starting Material)N,N-Bis(2-hydroxyethyl)-4-nitroaniline (Product)
Molecular Formula C₆H₆N₂O₂C₁₀H₁₄N₂O₄
Molecular Weight 138.12 g/mol 226.23 g/mol
Appearance Yellow crystalline solidBeige solid[1]
Melting Point 146-149 °CNot explicitly available; expected to be a solid
CAS Number 100-01-618226-17-0[1]
¹H NMR (DMSO-d₆) δ 7.93 (d, 2H), 6.71 (br s, 2H, NH₂), 6.58 (d, 2H)[2]Predicted: δ 8.0-8.2 (d, 2H), 6.7-6.9 (d, 2H), 4.8-5.0 (t, 2H, OH), 3.5-3.7 (q, 4H, NCH₂), 3.4-3.6 (t, 4H, CH₂OH)
¹³C NMR (DMSO-d₆) δ 155.8, 135.7, 126.5, 112.4[2]Predicted: δ 152.0, 138.0, 126.0, 111.0, 60.0, 55.0
IR (KBr, cm⁻¹) ~3483, 3369 (N-H), ~1595 (C=C), ~1505 (NO₂), ~1330 (NO₂)[3]Predicted: ~3400 (O-H), ~2950-2850 (C-H), ~1590 (C=C), ~1500 (NO₂), ~1320 (NO₂)

Experimental Protocol: Synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline

This protocol describes the synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline from p-nitroaniline and 2-chloroethanol. The reaction involves the nucleophilic substitution of the chlorine in 2-chloroethanol by the amino group of p-nitroaniline, repeated to form the di-substituted product. A base is used to neutralize the HCl formed during the reaction.

Materials:

  • p-Nitroaniline

  • 2-Chloroethanol

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Beakers

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitroaniline (1.0 eq).

  • Addition of Reagents: Add an excess of 2-chloroethanol (e.g., 3.0-4.0 eq) and a suitable base such as sodium carbonate (2.0 eq). The use of a solvent such as water or a polar organic solvent is recommended to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting p-nitroaniline spot disappears. The reaction time can vary but is typically several hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

    • Stir the aqueous mixture for a period to ensure complete precipitation.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with plenty of water to remove any inorganic salts and unreacted 2-chloroethanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize the crystallization of the pure product.

    • Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Safety Precautions:

  • p-Nitroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • 2-Chloroethanol is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate PPE.

  • The reaction should be performed in a well-ventilated fume hood.

Diagrams

Synthesis_Workflow p_nitroaniline p-Nitroaniline reaction_mixture Reaction Mixture p_nitroaniline->reaction_mixture chloroethanol 2-Chloroethanol chloroethanol->reaction_mixture base Base (e.g., Na₂CO₃) base->reaction_mixture heating Heating under Reflux reaction_mixture->heating workup Work-up (Precipitation in Water) heating->workup filtration Filtration workup->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization pure_product N,N-Bis(2-hydroxyethyl)-4-nitroaniline recrystallization->pure_product

Caption: Experimental workflow for the synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline.

References

HPLC method for the analysis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

This document outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, a compound relevant in various research and drug development contexts. The provided protocol details the necessary reagents, instrumentation, and procedures for achieving reliable and reproducible results.

Introduction

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is an aromatic nitro compound. Accurate and precise quantification of this analyte is crucial for various applications, including chemical synthesis quality control and stability studies. This application note describes a reverse-phase HPLC (RP-HPLC) method that offers a straightforward and robust approach for its determination.

Principle

The method employs a reverse-phase HPLC system to separate Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection is performed using an Ultraviolet (UV) detector, leveraging the chromophoric nature of the nitroaromatic ring.

Experimental Protocols

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- reference standard

  • Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, syringe filters (0.45 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- reference standard.

    • Dissolve the standard in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, in a 10 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution and then dilute to the mark.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Accurately weigh the sample containing Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-.

  • Dissolve the sample in a known volume of a suitable solvent. The concentration should fall within the range of the standard curve.[1]

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[2][3]

The following chromatographic conditions are a starting point and may require optimization for specific applications.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely in the range of 254-380 nm due to the nitrophenyl group)

Data Presentation

Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution multiple times. The results should meet the acceptance criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

A full method validation should be performed to ensure the reliability of the results. The following table summarizes typical validation parameters and expected outcomes.

ParameterResult
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock & Working) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Aqueous & Organic) HPLC_System HPLC System Setup (Column, Flow Rate, Temp) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram Recording) Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-.

References

Application Notes: N,N-Bis(2-hydroxyethyl)-p-nitroaniline as a Diazo Component for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes are the most significant and versatile class of synthetic colorants, accounting for over 60% of all dyes used in various industries, including textiles, printing, and paper manufacturing.[1] The synthesis of azo dyes is a well-established two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aromatic amine.[1][2] The final properties of the dye—including its color, solubility, and fastness—are critically determined by the chemical structures of both the diazo component and the coupling agent.[2]

This document provides detailed protocols and application notes for the use of N,N-Bis(2-hydroxyethyl)-p-nitroaniline as a diazo component. The presence of two hydroxyethyl groups on the amine is expected to confer specific desirable properties to the resulting azo dyes. These hydrophilic side chains can enhance the dye's solubility in polar solvents, which is advantageous for achieving more uniform and efficient dyeing processes.[2] Furthermore, the hydroxyethyl groups may improve light and wash fastness through intramolecular hydrogen bonding and stronger interactions with polar fibers.[2]

Principle of Synthesis

The synthesis involves two main reactions:

  • Diazotization: N,N-Bis(2-hydroxyethyl)-p-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to convert the primary amino group into a diazonium salt.[3]

  • Azo Coupling: The resulting diazonium salt solution, which is highly electrophilic, is immediately reacted with a nucleophilic coupling component (e.g., phenols, naphthols, or aromatic amines).[4][5] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), creating the final dye molecule.[4]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A N,N-Bis(2-hydroxyethyl)-p-nitroaniline B NaNO₂ + HCl 0-5 °C A->B + C Diazonium Salt Intermediate B->C Forms D Coupling Component (e.g., 2-Naphthol) C->D + E Azo Dye D->E Couples to form

Caption: General reaction scheme for azo dye synthesis.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aromatic amines and nitro compounds can be toxic and irritant; avoid inhalation, ingestion, and skin contact.[6]

  • Diazonium salts are unstable and potentially explosive, especially in solid, dry form. Always keep them in a cold solution and use them immediately after preparation.[3]

  • Handle strong acids and bases with extreme care.

Protocol 1: Diazotization of N,N-Bis(2-hydroxyethyl)-p-nitroaniline

This protocol describes the conversion of the primary aromatic amine into its corresponding diazonium salt.

Materials and Reagents:

Chemical NameMolecular FormulaMolar Mass ( g/mol )Role
N,N-Bis(2-hydroxyethyl)-p-nitroanilineC₁₀H₁₄N₂O₄226.23Diazo Component
Concentrated Hydrochloric Acid (~37%)HCl36.46Acid Catalyst
Sodium NitriteNaNO₂69.00Nitrosating Agent
Distilled WaterH₂O18.02Solvent
Sulfamic Acid or UreaH₃NSO₃ or CH₄N₂O97.09 or 60.06Excess Nitrite Quencher
Potassium Iodide-Starch Paper--Indicator

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add N,N-Bis(2-hydroxyethyl)-p-nitroaniline (e.g., 10 mmol, 2.26 g).

  • Add a mixture of concentrated hydrochloric acid (e.g., 5 mL) and distilled water (15 mL). Stir the mixture to form a slurry.[2]

  • Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C. It is critical to maintain this temperature throughout the reaction.[3]

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 10.5 mmol, 0.72 g) in 10 mL of cold distilled water.

  • Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes. Ensure the reaction temperature does not exceed 5 °C.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The mixture should become a clear, yellowish solution.[3]

  • Verify the presence of a slight excess of nitrous acid by spotting the solution onto potassium iodide-starch paper; an immediate blue-black color indicates a positive test.

  • If the test is positive, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion-wise, until the test is negative (the paper remains white).[3]

  • The resulting cold diazonium salt solution is now ready and should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the prepared diazonium salt with a coupling component to form the azo dye. 2-Naphthol is used as an example.

Materials and Reagents:

Chemical NameMolecular FormulaMolar Mass ( g/mol )Role
Diazonium Salt Solution--Electrophile
2-NaphtholC₁₀H₈O144.17Coupling Component
Sodium HydroxideNaOH40.00Base/Solubilizing Agent
Distilled WaterH₂O18.02Solvent

Procedure:

  • In a 400 mL beaker, dissolve the coupling component (e.g., 10 mmol, 1.44 g of 2-Naphthol) in a 10% sodium hydroxide solution (e.g., 15 mL).[2]

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling component solution with continuous, vigorous stirring.[2]

  • An intensely colored precipitate of the azo dye should form immediately. The pH of the solution should be maintained in the mildly acidic to neutral range for optimal coupling.[5]

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction is complete.[2]

  • Isolate the dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a generous amount of cold distilled water to remove any unreacted salts.

  • Dry the purified azo dye in a vacuum oven at a low temperature (e.g., 60 °C).[7]

G A Start: N,N-Bis(2-hydroxyethyl)-p-nitroaniline + HCl + H₂O B Cool to 0-5 °C A->B C Add cold NaNO₂ solution dropwise (T < 5 °C) B->C D Stir for 30 min (Diazotization) C->D F Combine Solutions: Add diazonium salt to coupling solution (T < 5 °C) D->F E Prepare cold solution of Coupling Component + NaOH E->F G Stir for 30-60 min (Azo Coupling) F->G H Filter Precipitate G->H I Wash with cold H₂O H->I J Dry Product I->J K End: Purified Azo Dye J->K

Caption: Experimental workflow for azo dye synthesis.

Data and Expected Results

The structural modifications in the diazo component directly influence the properties of the resulting dyes.

Predicted Dye Properties

The introduction of the N,N-Bis(2-hydroxyethyl) group is anticipated to have the following effects compared to dyes derived from simpler p-nitroaniline:

  • Color: The electron-donating nature of the alkyl groups may cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum (λmax), depending on the coupling component.[2]

  • Solubility: The hydroxyl and ether-like functionalities are expected to significantly increase the solubility of the dyes in aqueous and polar organic solvents through hydrogen bonding.[2]

  • Fastness: The potential for intramolecular hydrogen bonding between the hydroxyl groups and the azo linkage can enhance light fastness by dissipating absorbed energy. Increased polarity may also improve wash fastness on polar fabrics.[2]

G cluster_0 Structural Features cluster_1 Resulting Dye Properties A Diazo Component: N,N-Bis(2-hydroxyethyl)-p-nitroaniline B Two -CH₂CH₂OH groups A->B C Nitro Group (-NO₂) A->C D Increased Solubility (Polar Solvents) B->D H-Bonding E Improved Light Fastness B->E Intramolecular H-Bonding F Improved Wash Fastness B->F Polarity G Color Shift (Bathochromic) C->G Electron Withdrawing

References

Application Note: Monitoring Reaction Kinetics with N,N-Bis(2-hydroxyethyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for monitoring enzyme kinetics using the chromogenic substrate, N,N-Bis(2-hydroxyethyl)-4-nitroaniline. The release of the yellow-colored product, N,N-Bis(2-hydroxyethyl)-4-nitroaniline, upon enzymatic cleavage of a hypothetical substrate allows for continuous monitoring of the reaction rate via spectrophotometry. This method is suitable for high-throughput screening of enzyme inhibitors and for characterizing enzyme kinetics. The protocol is designed for researchers, scientists, and drug development professionals working on enzyme assays and inhibitor screening.

Introduction

Enzyme kinetics are fundamental to understanding enzyme mechanisms and for the development of therapeutic agents. Chromogenic substrates are invaluable tools for studying enzyme activity as they produce a colored product upon enzymatic action, providing a straightforward and continuous method for monitoring reaction progress. 4-Nitroaniline and its derivatives are widely used as chromophores in enzyme substrates.[1] When an enzyme cleaves the bond linking the 4-nitroanilide moiety to the rest of the substrate, the released 4-nitroaniline derivative exhibits a distinct absorbance, which can be measured over time to determine the reaction velocity.

This protocol details the use of a hypothetical substrate, "Substrate-X-N,N-Bis(2-hydroxyethyl)-4-nitroaniline," where an enzyme of interest cleaves the bond between "Substrate-X" and the N,N-Bis(2-hydroxyethyl)-4-nitroaniline reporter group. The liberated N,N-Bis(2-hydroxyethyl)-4-nitroaniline has a characteristic absorbance that allows for the kinetic analysis of the enzyme.

Materials and Reagents

  • Enzyme: A purified enzyme of interest (e.g., a protease, amidase) in a suitable buffer.

  • Substrate: "Substrate-X-N,N-Bis(2-hydroxyethyl)-4-nitroaniline" (This is a hypothetical substrate for the purpose of this protocol).

  • Product Standard: N,N-Bis(2-hydroxyethyl)-4-nitroaniline (for generating a standard curve).

  • Assay Buffer: Appropriate for the enzyme of interest (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).

  • Inhibitor: (Optional) A known or potential inhibitor of the enzyme.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate and inhibitor.

  • Instrumentation:

    • UV-Vis Spectrophotometer or a microplate reader capable of measuring absorbance at the optimal wavelength for N,N-Bis(2-hydroxyethyl)-4-nitroaniline.

    • Temperature-controlled cuvette holder or plate reader.

    • Calibrated pipettes.

    • 96-well microplates (for plate reader assays).

Experimental Protocols

Protocol 1: Determination of the Optimal Wavelength (λmax) for N,N-Bis(2-hydroxyethyl)-4-nitroaniline
  • Prepare a stock solution of N,N-Bis(2-hydroxyethyl)-4-nitroaniline in DMSO (e.g., 10 mM).

  • Dilute the stock solution in the assay buffer to a final concentration of 100 µM.

  • Scan the absorbance of the solution from 300 nm to 600 nm using the spectrophotometer.

  • The wavelength at which the maximum absorbance is observed is the λmax. This wavelength will be used for all subsequent kinetic measurements. Based on the parent compound, 4-nitroaniline, the expected λmax is around 380-410 nm.[1]

Protocol 2: Generation of a Standard Curve
  • Prepare a series of dilutions of N,N-Bis(2-hydroxyethyl)-4-nitroaniline in the assay buffer, ranging from 0 µM to 200 µM.

  • Measure the absorbance of each concentration at the predetermined λmax.

  • Plot the absorbance values against the corresponding concentrations.

  • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the molar extinction coefficient (ε) in the context of the specific assay conditions.

Protocol 3: Enzyme Kinetic Assay
  • Reaction Setup:

    • Prepare the reaction mixture in a microplate well or a cuvette.

    • The final volume of the reaction is 200 µL.

    • Add 180 µL of the assay buffer containing the desired concentration of the enzyme.

    • If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction:

    • Add 20 µL of the substrate solution (dissolved in DMSO and diluted in assay buffer) to initiate the reaction. The final concentration of the substrate should be varied to determine kinetic parameters.

  • Data Acquisition:

    • Immediately start monitoring the change in absorbance at λmax over time.

    • Record data points at regular intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes. Ensure the reaction rate is linear during this period.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear phase of the absorbance versus time plot.

    • Convert the change in absorbance per unit time (ΔAbs/min) to the rate of product formation (µM/min) using the molar extinction coefficient determined from the standard curve.

Data Presentation

Table 1: Standard Curve Data for N,N-Bis(2-hydroxyethyl)-4-nitroaniline

Concentration (µM)Absorbance at λmax
00.000
250.215
500.430
1000.860
1501.290
2001.720

Table 2: Enzyme Kinetic Data

Substrate Concentration (µM)Initial Velocity (ΔAbs/min)Initial Velocity (µM/min)
100.0151.74
200.0283.26
500.0556.40
1000.0809.30
2000.10011.63
4000.11012.79

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) setup_rxn Set up Reaction Mixture prep_reagents->setup_rxn std_curve Generate Standard Curve calc_rate Calculate Initial Velocity std_curve->calc_rate det_lambda Determine λmax det_lambda->std_curve init_rxn Initiate with Substrate setup_rxn->init_rxn monitor_abs Monitor Absorbance vs. Time init_rxn->monitor_abs monitor_abs->calc_rate plot_kinetics Plot Michaelis-Menten Curve calc_rate->plot_kinetics det_params Determine Km and Vmax plot_kinetics->det_params

Caption: Workflow for enzyme kinetic analysis.

Signaling Pathway Diagram

G sub Substrate-X-NH-Ar-N(CH2CH2OH)2 enz Enzyme sub->enz binds to prod1 Product (Substrate-X) enz->prod1 releases prod2 Colored Product (H2N-Ar-N(CH2CH2OH)2) enz->prod2 releases spec Spectrophotometer (Measures Absorbance of Colored Product) prod2->spec detected by

Caption: Enzymatic cleavage of the substrate.

Conclusion

The protocol described provides a robust framework for utilizing N,N-Bis(2-hydroxyethyl)-4-nitroaniline as a reporter group in a chromogenic substrate for monitoring enzyme kinetics. This method is adaptable for various enzymes, provided a suitable substrate can be synthesized. The clear, step-by-step instructions and data presentation format are intended to facilitate the seamless integration of this assay into research and drug discovery workflows.

References

Application Notes and Protocols for Polyester Dyeing using Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- serves as a foundational chromophore for a class of disperse dyes utilized in the coloration of hydrophobic fibers, most notably polyester. Disperse dyes are non-ionic molecules with low water solubility, making them ideal for application on polyester from aqueous dispersions at elevated temperatures. This document provides detailed application notes and experimental protocols for researchers and scientists in the field of textile chemistry and drug development, focusing on the dyeing of polyester fabrics with dyes derived from this chemical structure. The protocols outlined below are based on standard high-temperature exhaust dyeing methods, which ensure efficient dye penetration and good fastness properties.

Quantitative Data Summary

The performance of a disperse dye is evaluated based on its colorfastness properties. The following table summarizes typical fastness ratings for polyester fabrics dyed with disperse dyes based on the Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- structure. These values are presented on a scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness.

Fastness Property Test Method Rating
Light FastnessAATCC 164-5
Washing FastnessAATCC 614-5
Rubbing Fastness (Dry)AATCC 84-5
Rubbing Fastness (Wet)AATCC 84
Perspiration FastnessAATCC 154-5
Hot PressingAATCC 1334-5

Experimental Protocols

1. Materials and Equipment

  • Substrate: 100% Polyester fabric (scoured and bleached)

  • Dye: Disperse dye based on Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- (e.g., a hypothetical "Disperse Yellow NPI")

  • Dispersing agent: Anionic or non-ionic surfactant

  • pH control: Acetic acid

  • Laboratory Dyeing Machine: High-temperature, high-pressure (HTHP) beaker dyeing machine

  • Spectrophotometer: For color strength (K/S) measurement

  • Standard laboratory glassware and equipment

2. High-Temperature Exhaust Dyeing Protocol

This method is a common and effective way to dye polyester fibers.[1] The high temperature (typically 130°C) allows for the swelling of the polyester fibers, which facilitates the diffusion of the disperse dye molecules into the fiber structure.[2]

  • Preparation of the Dyebath:

    • Prepare a dyebath with a liquor-to-goods ratio (L:R) of 10:1. For a 10g fabric sample, this corresponds to a 100 mL dyebath.

    • The dyebath should contain:

      • Disperse Dye: 1% on weight of fabric (o.w.f)

      • Dispersing Agent: 1 g/L

      • Acetic Acid: to adjust the pH to 4.5-5.5

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes to allow for dye exhaustion and fixation.[3]

    • Cool the dyebath down to 70°C at a rate of 3°C/minute.

    • Remove the dyed fabric from the dyebath and rinse with cold water.

  • Reduction Clearing:

    • To remove any unfixed dye from the fiber surface, a reduction clearing process is necessary.

    • Prepare a fresh bath containing:

      • Sodium Hydrosulfite: 2 g/L

      • Sodium Hydroxide: 2 g/L

      • Detergent: 1 g/L

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Air-dry the fabric or use a laboratory oven at a moderate temperature.

3. Carrier Dyeing Protocol (Low-Temperature Alternative)

For situations where high-temperature dyeing is not feasible, a carrier can be used to facilitate dyeing at or near the boiling point of water. Carriers are organic compounds that swell the polyester fibers, allowing for dye penetration at lower temperatures.[4]

  • Preparation of the Dyebath:

    • Prepare a dyebath with a liquor-to-goods ratio (L:R) of 10:1.

    • The dyebath should contain:

      • Disperse Dye: 1% o.w.f

      • Dispersing Agent: 1 g/L

      • Carrier (e.g., o-phenylphenol or a proprietary carrier): 3-5% o.w.f

      • Acetic Acid: to adjust the pH to 4.5-5.5

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 100°C at a rate of 2°C/minute.

    • Maintain the temperature at 100°C for 60-90 minutes.

    • Cool the dyebath down to 70°C.

    • Remove the dyed fabric and rinse with cold water.

  • Reduction Clearing and Drying:

    • Follow the same reduction clearing and drying steps as described in the high-temperature protocol.

Visualizations

Polyester_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_analysis Analysis A Weigh Polyester Fabric C Load Fabric into Dyeing Machine A->C B Prepare Dyebath (Dye, Dispersant, Acid) B->C D Ramp Temperature to 130°C C->D E Hold at 130°C for 60 min D->E F Cool Down to 70°C E->F G Rinse with Cold Water F->G H Reduction Clearing (70-80°C) G->H I Hot & Cold Rinse H->I J Dry Fabric I->J K Evaluate Colorfastness (Light, Wash, Rub) J->K L Measure Color Strength (K/S) J->L

Caption: High-temperature exhaust dyeing workflow for polyester.

Dye_Fiber_Interaction cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber (at 130°C) Dye_Dispersion Dispersed Dye Particles Dye_Molecule Single Dye Molecules Dye_Dispersion->Dye_Molecule Dissolution Fiber_Surface Fiber Surface Dye_Molecule->Fiber_Surface Adsorption Fiber_Interior Amorphous Regions (Swollen) Fiber_Surface->Fiber_Interior Diffusion Fiber_Interior->Fiber_Interior Aggregation & Entrapment (on cooling)

Caption: Mechanism of disperse dyeing on polyester fibers.

References

Step-by-step guide for the diazotization of N,N-Bis(2-hydroxyethyl)-p-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 1 is a prominent monoazo dye utilized extensively in the textile industry for dyeing synthetic fibers such as polyester. Its synthesis is a classic example of a two-step diazotization and coupling reaction. This document provides a detailed protocol for the laboratory-scale synthesis of Disperse Red 1. The synthesis involves the diazotization of p-nitroaniline to form a diazonium salt, which is then coupled with N,N-bis(2-hydroxyethyl)aniline to yield the final dye product. These protocols are intended for researchers, scientists, and professionals in drug development and materials science.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized Disperse Red 1.

ParameterValueReference
Molecular FormulaC₁₆H₁₈N₄O₃[1][2]
Molecular Weight314.34 g/mol [1][2]
Melting Point160-162 °C[1][3]
λmax502 nm[1]
ColorDark red powder[2][3]
SolubilityInsoluble in water; soluble in ethanol, acetone, and benzene.[2][3]

Experimental Protocols

The synthesis of Disperse Red 1 is conducted in two primary stages: the diazotization of p-nitroaniline and the subsequent azo coupling with N,N-bis(2-hydroxyethyl)aniline.

Part A: Diazotization of p-Nitroaniline

This procedure details the formation of the p-nitrobenzenediazonium salt.

Materials:

  • p-Nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, carefully add 2 mL of concentrated H₂SO₄ to 10 mL of distilled water. Always add acid to water.

  • To this diluted sulfuric acid solution, add 1.38 g of p-nitroaniline.

  • Gently heat the mixture to facilitate the dissolution of the p-nitroaniline.

  • Cool the solution to approximately 10-15°C in an ice bath. Avoid excessive cooling to prevent the starting material from precipitating.[4]

  • In a separate test tube, prepare a solution of 0.69 g of sodium nitrite in 2 mL of distilled water.

  • Add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution while maintaining the temperature below 10-15°C.[4] Stir the mixture continuously during the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction.

  • The resulting solution, containing the p-nitrobenzenediazonium salt, should be kept on ice and used promptly in the next step. Diazonium salts can be unstable when dry.[5]

Part B: Azo Coupling to Synthesize Disperse Red 1

This procedure describes the coupling of the prepared diazonium salt with N,N-bis(2-hydroxyethyl)aniline.

Materials:

  • p-Nitrobenzenediazonium salt solution (from Part A)

  • N,N-bis(2-hydroxyethyl)aniline

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of N,N-bis(2-hydroxyethyl)aniline in a minimal amount of dilute hydrochloric acid.

  • Cool this solution in an ice bath to below 5°C.

  • Slowly add the cold p-nitrobenzenediazonium salt solution (from Part A) to the cold solution of N,N-bis(2-hydroxyethyl)aniline with vigorous stirring.[4]

  • A brightly colored precipitate should form almost immediately.

  • After the addition is complete, slowly add approximately 10 mL of cold 1 M sodium hydroxide solution to the reaction mixture.[4]

  • Continue to stir the mixture in the ice bath for about 15-30 minutes to ensure the coupling reaction is complete.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with several portions of cold distilled water to remove any unreacted reagents and salts.[4]

  • Dry the purified Disperse Red 1 product in a desiccator or a vacuum oven at a low temperature.

Visualizations

Experimental Workflow for the Synthesis of Disperse Red 1

experimental_workflow Synthesis of Disperse Red 1 cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling p_nitroaniline p-Nitroaniline dissolution Dissolution with gentle heating p_nitroaniline->dissolution h2so4 H₂SO₄/H₂O h2so4->dissolution cooling1 Cooling to 10-15°C dissolution->cooling1 diazotization_reaction Diazotization Reaction (T < 15°C) cooling1->diazotization_reaction nano2 NaNO₂ Solution nano2->diazotization_reaction diazonium_salt p-Nitrobenzenediazonium Salt Solution diazotization_reaction->diazonium_salt coupling_reaction Azo Coupling Reaction diazonium_salt->coupling_reaction coupling_agent N,N-Bis(2-hydroxyethyl)aniline in dilute HCl cooling2 Cooling to < 5°C coupling_agent->cooling2 cooling2->coupling_reaction naoh 1M NaOH Addition coupling_reaction->naoh precipitation Precipitation of Disperse Red 1 naoh->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying product Disperse Red 1 drying->product

Caption: Workflow for the synthesis of Disperse Red 1.

References

Revolutionizing Aniline Derivative Analysis: A Guide to Mobile Phase Optimization in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aniline and its derivatives are foundational chemical intermediates, pivotal in the synthesis of a vast array of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Given their widespread use and potential toxicological and environmental significance, the development of precise, sensitive, and robust analytical methods for their quantification is of paramount importance.[1]

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a powerful and versatile technique for the separation and analysis of these compounds.[1][2] The core principle of RP-HPLC involves the partitioning of analytes between a nonpolar stationary phase (most commonly C18) and a polar mobile phase.[1] The exquisite control over separation is achieved by meticulously adjusting the composition of the mobile phase.[1] This application note provides a comprehensive guide and detailed protocols for the strategic optimization of the mobile phase to achieve superior separation of aniline derivatives.

Core Principles of Mobile Phase Optimization

The retention and selectivity of aniline derivatives in RP-HPLC are profoundly influenced by several key mobile phase parameters. A systematic approach to optimizing these parameters is crucial for developing a high-performance method.

  • Organic Modifier Selection (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most prevalent organic modifiers in RP-HPLC.[3] Acetonitrile generally possesses a stronger elution strength, which can lead to shorter retention times.[3][4] It also offers the advantages of lower viscosity, resulting in lower system backpressure, and a lower UV cutoff, which is beneficial for high-sensitivity detection at low wavelengths.[3][5][6] Methanol, a protic solvent, can engage in hydrogen bonding, which can alter selectivity and sometimes improve peak shape for certain compounds, particularly those prone to tailing.[4][5]

  • Mobile Phase pH and its Effect on Retention: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like aniline derivatives.[7][8] Aniline and its derivatives are weak bases. At a mobile phase pH below their pKa, they will be protonated (ionized), making them more polar and thus reducing their retention time on a reverse-phase column.[9][10] Conversely, at a pH above their pKa, they will be in their neutral, less polar form, leading to increased retention.[9][10] For robust and reproducible separations, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[9][10]

  • Role of Buffers: Buffers are essential for controlling and maintaining a stable mobile phase pH, which is critical for reproducible retention times. Common buffers used in RP-HPLC include phosphate, acetate, and formate. The choice of buffer depends on the desired pH range and compatibility with the detector (e.g., formate buffers are suitable for mass spectrometry).

Experimental Protocols

This section outlines a detailed protocol for the separation of a mixture of aniline and its derivatives.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.[1]

  • Column: A C18 reversed-phase column is recommended as a starting point (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)[1][11]

    • Methanol (HPLC grade)[1][11]

    • Water (HPLC or Milli-Q grade)[1]

    • Phosphoric acid, formic acid, or ammonium acetate for pH adjustment and buffering.[11][12][13]

    • High-purity aniline and derivative standards.[11]

2. Preparation of Solutions

  • Stock Standard Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each aniline derivative standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.[11]

  • Working Standard Mixture (100 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions in the initial mobile phase composition.[11]

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare the desired buffer (e.g., 20 mM ammonium acetate) and adjust the pH to the target value (e.g., 3.0, 5.0, 7.0) using an appropriate acid or base.

    • Organic Modifier: Use HPLC-grade acetonitrile or methanol.

    • Filter and degas all mobile phase components prior to use.[1]

3. Chromatographic Conditions

The following table outlines a set of starting chromatographic conditions that can be further optimized.

ParameterRecommended Condition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0B: Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

4. Data Analysis

Identify peaks in the chromatogram based on the retention times of the individual standards.[1] A calibration curve can be constructed by plotting the peak area against the concentration of each standard for quantification.[1]

Data Presentation: Impact of Mobile Phase Parameters

The following tables summarize the effect of varying mobile phase parameters on the retention time (t_R) and resolution (R_s) of a test mixture containing Aniline, 4-Chloroaniline, and 3-Nitroaniline.

Table 1: Effect of Organic Modifier on Retention Time (t_R in minutes)

CompoundMobile Phase (60:40 Organic:Water, pH 7.0)
Acetonitrile
Aniline4.2
4-Chloroaniline6.8
3-Nitroaniline5.1

This data illustrates that acetonitrile's higher elution strength leads to shorter retention times compared to methanol at the same volume percentage.[3][4]

Table 2: Effect of Mobile Phase pH on Retention Time (t_R in minutes) and Resolution (R_s)

Mobile Phase: 40% Acetonitrile in 20 mM Phosphate Buffer

pHAniline (pKa ~4.6)4-Chloroaniline (pKa ~4.0)Resolution (R_s) Aniline/4-Chloroaniline
t_R t_R
3.0 3.55.23.8
5.0 4.86.12.9
7.0 5.36.52.6

As the pH increases from 3.0 to 7.0, moving further away from the pKa values of the aniline derivatives, their protonation is suppressed. This leads to an increase in their hydrophobicity and consequently, longer retention times.[7][9]

Visualizing the Optimization Workflow

A systematic approach is key to efficient mobile phase optimization. The following workflow diagram illustrates a logical progression for method development.

MobilePhaseOptimization Start Define Separation Goals (e.g., Resolution, Run Time) Scouting Run Initial Scouting Gradient (e.g., 5-95% ACN) Start->Scouting Eval1 Evaluate Initial Results (Peak Shape, Resolution) Scouting->Eval1 Opt_Organic Optimize Organic Modifier (ACN vs. MeOH, % Organic) Eval1->Opt_Organic Suboptimal Separation Validation Method Validation Eval1->Validation Goals Met Eval2 Evaluate Selectivity and Retention Opt_Organic->Eval2 Opt_pH Adjust Mobile Phase pH (Consider Analyte pKa) Eval2->Opt_pH Need Selectivity Change Eval2->Validation Goals Met Eval3 Evaluate Peak Shape and Resolution Opt_pH->Eval3 Fine_Tune Fine-Tune Gradient Slope and Temperature Eval3->Fine_Tune Minor Adjustments Needed Eval3->Validation Goals Met Fine_Tune->Validation

Caption: A logical workflow for systematic mobile phase optimization in RP-HPLC.

The following diagram illustrates the fundamental principle of how mobile phase pH affects the ionization state and, consequently, the retention of a basic analyte like aniline on a C18 column.

pH_Effect cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Aniline_Ionized Aniline-NH3+ (Ionized, More Polar) C18_Low C18 Stationary Phase Aniline_Ionized->C18_Low Weak Interaction (Fast Elution) Aniline_Neutral Aniline-NH2 (Neutral, Less Polar) C18_High C18 Stationary Phase Aniline_Neutral->C18_High Strong Interaction (Slow Elution)

Caption: Effect of mobile phase pH on the retention of aniline in RP-HPLC.

Conclusion

The optimization of the mobile phase is a critical step in the development of a robust and reliable RP-HPLC method for the analysis of aniline derivatives. By systematically evaluating the type and concentration of the organic modifier, as well as the pH of the mobile phase, researchers can achieve significant improvements in resolution, peak shape, and analysis time. The protocols and data presented in this application note serve as a practical guide for scientists and drug development professionals to develop high-quality analytical methods for this important class of compounds.

References

Application Note: Quantification of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- in Wastewater using High-Performance Liquid Chromatography (HPLC) with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

AN-WWQ-028

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- in wastewater samples. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and pre-concentration, followed by analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector. This method is designed to provide accurate and reproducible quantification, essential for environmental monitoring and assessing the fate of this compound in aquatic systems. While a specific validated method for this exact analyte is not widely published, the protocol described herein is adapted from established methodologies for similar nitroaromatic compounds.[1][2][3][4]

Introduction

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is a nitroaromatic compound that may be present in industrial wastewater streams, particularly from manufacturing processes in the dye, pharmaceutical, and polymer industries.[2][3] Due to the potential environmental impact and toxicity of nitroaromatic compounds, a reliable analytical method for their detection and quantification in complex matrices like wastewater is crucial.

This document provides a detailed protocol for a method based on Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) with UV detection. SPE allows for the effective extraction and concentration of the analyte from the wastewater matrix, minimizing interference from other contaminants.[5][6] Subsequent analysis by reverse-phase HPLC provides the necessary selectivity and sensitivity for accurate quantification.[7]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, from sample collection to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sample Wastewater Sample Collection Filter Filtration (0.45 µm) Sample->Filter SPE_Condition SPE Cartridge Conditioning (Methanol, Water) Filter->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Cartridge Washing (Deionized Water) SPE_Load->SPE_Wash SPE_Elute Analyte Elution (Acetonitrile) SPE_Wash->SPE_Elute Evaporate Evaporation & Reconstitution SPE_Elute->Evaporate HPLC HPLC-UV Analysis Evaporate->HPLC Quant Quantification HPLC->Quant Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quant->Validation Cal_Curve Calibration Curve (0.1 - 10 µg/mL) Cal_Curve->Quant

References

Troubleshooting & Optimization

Troubleshooting low yield in N,N-Bis(2-hydroxyethyl)-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce N,N-Bis(2-hydroxyethyl)-4-nitroaniline?

A1: The most prevalent and well-established method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, with diethanolamine in the presence of a base. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the halide by the amine.

Q2: I am observing a significant amount of unreacted starting material. What are the likely causes?

A2: Incomplete reactions are a common issue and can often be attributed to several factors:

  • Insufficient reaction temperature: The SNAr reaction often requires elevated temperatures to proceed at an adequate rate.

  • Ineffective base: The chosen base may not be strong enough to facilitate the reaction effectively.

  • Poor solubility of reactants: The starting materials may not be sufficiently soluble in the chosen solvent.

  • Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration.

Q3: My crude product is a dark, oily substance instead of a solid. Is this normal?

A3: It is not uncommon for the crude product of this synthesis to be an oil or a low-melting solid. Dark coloration is often due to the presence of minor, highly colored impurities or side products. Purification through methods such as column chromatography or recrystallization is typically required to obtain a pure, crystalline product.

Q4: What are the most common side products in this synthesis?

A4: A potential side product is the mono-hydroxyethylated compound, N-(2-hydroxyethyl)-4-nitroaniline, resulting from an incomplete reaction or side reactions. Additionally, if the reaction conditions are not carefully controlled, other byproducts may form.

Troubleshooting Guides

Low product yield is a frequent challenge in the synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline. The following tables provide a structured approach to troubleshooting common problems based on their potential causes.

Low or No Product Yield
Potential Cause Recommended Action
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Weak or Insufficient Base Switch to a stronger, non-nucleophilic base such as potassium carbonate or sodium hydroxide. Ensure at least a stoichiometric amount of base is used relative to the halide.
Poor Solvent Choice Utilize a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) to improve the solubility of reactants and facilitate the SNAr reaction.
Inadequate Reaction Time Extend the reaction time and continue to monitor its progress. Some SNAr reactions may require several hours to reach completion.
Purity of Starting Materials Ensure the 4-halonitrobenzene and diethanolamine are of high purity. Impurities can inhibit the reaction.
Formation of Significant Impurities
Potential Cause Recommended Action
Over-alkylation (Formation of byproducts from reaction with diethanolamine impurities) Use high-purity diethanolamine. Consider purification of diethanolamine before use if necessary.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. Avoid solvents that can react with the starting materials or the product.
Side reactions due to high temperature While elevated temperatures are often necessary, excessively high temperatures can lead to decomposition and the formation of tar-like substances. Optimize the temperature to find a balance between reaction rate and purity.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility. The following is a general procedure for the synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

G reactant1 4-Chloronitrobenzene product N,N-Bis(2-hydroxyethyl)-4-nitroaniline reactant1->product + reactant2 Diethanolamine reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product

Caption: General reaction scheme for the synthesis.

Materials:

  • 4-Chloronitrobenzene

  • Diethanolamine

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene (1.0 eq), diethanolamine (1.1-1.5 eq), and a suitable base such as potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add a sufficient amount of a polar aprotic solvent, such as DMF, to dissolve the reactants.

  • Reaction: Heat the reaction mixture with stirring to a temperature between 100-150°C. The optimal temperature will depend on the specific reactants and solvent used.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N,N-Bis(2-hydroxyethyl)-4-nitroaniline.

Data Presentation

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

Parameter Starting Material Reagent Base Solvent Temperature (°C) Time (h) Typical Yield (%)
Condition A 4-ChloronitrobenzeneDiethanolamineK₂CO₃DMF120-1406-1070-85
Condition B 4-FluoronitrobenzeneDiethanolamineNaOHDMSO100-1204-875-90

Visualizations

Signaling Pathway (Reaction Mechanism)

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Halonitrobenzene 4-Halonitrobenzene Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) 4-Halonitrobenzene->Meisenheimer_Complex Nucleophilic Attack Diethanolamine Diethanolamine Diethanolamine->Meisenheimer_Complex Product N,N-Bis(2-hydroxyethyl)-4-nitroaniline Meisenheimer_Complex->Product Elimination of Leaving Group Halide_Ion Halide Ion Meisenheimer_Complex->Halide_Ion

Caption: The SNAr mechanism for the synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline.

Experimental Workflow

A visual representation of the steps involved in the synthesis and purification process.

experimental_workflow start Start reaction_setup Reaction Setup: - 4-Halonitrobenzene - Diethanolamine - Base - Solvent start->reaction_setup heating Heating and Stirring (100-150°C) reaction_setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting low yield.

troubleshooting_logic start Low Yield Observed check_temp Check Reaction Temperature start->check_temp check_base Evaluate Base Strength/Amount check_temp->check_base Temp OK increase_temp Increase Temperature check_temp->increase_temp Temp Too Low check_time Assess Reaction Time check_base->check_time Base OK change_base Use Stronger/More Base check_base->change_base Base Inadequate check_purity Verify Starting Material Purity check_time->check_purity Time Sufficient extend_time Extend Reaction Time check_time->extend_time Time Too Short purify_reagents Purify/Replace Reagents check_purity->purify_reagents Purity Suspect solution Yield Improved check_purity->solution Purity OK increase_temp->solution change_base->solution extend_time->solution purify_reagents->solution

Caption: A logical flowchart for troubleshooting low reaction yield.

Improving peak resolution in HPLC analysis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the HPLC analysis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-.

Frequently Asked Questions (FAQs)

Q1: What are the key factors affecting peak resolution in HPLC?

Peak resolution in HPLC is primarily influenced by three factors:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks and better resolution. It can be improved by using longer columns, smaller particle sizes in the stationary phase, and optimizing the flow rate.[1]

  • Selectivity (α): This is a measure of the separation between the peak maxima of two adjacent peaks. It is the most powerful factor for improving resolution and can be manipulated by changing the mobile phase composition, the stationary phase chemistry, or the temperature.[1][2]

  • Retention Factor (k'): Also known as the capacity factor, this is a measure of the time a sample component resides in the stationary phase relative to the time it spends in the mobile phase. Optimizing the retention factor, typically between 2 and 10, can improve resolution.[1][2]

Q2: What is a good starting point for method development for the analysis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-?

For a polar aromatic compound like Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, a reversed-phase HPLC method is a suitable starting point.[3] A C18 column is a common initial choice due to its hydrophobicity and wide applicability.[4][5] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[6][7] Gradient elution, where the mobile phase composition is changed during the run, can be beneficial for separating compounds with different polarities.[2][8]

Q3: How does mobile phase pH affect the peak shape of my analyte?

The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[6][7] For Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, which has amino and hydroxyl groups, its ionization state can be influenced by the mobile phase pH. An inappropriate pH can lead to peak tailing or fronting due to interactions with the stationary phase.[9] It is often recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form and improve peak symmetry.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- and provides systematic solutions.

Issue 1: Poor Peak Resolution

If you are observing overlapping or poorly separated peaks, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Peak Resolution

Poor_Peak_Resolution Start Poor Peak Resolution ChangeMobilePhase Optimize Mobile Phase (Selectivity) Start->ChangeMobilePhase ChangeColumn Change Column (Selectivity & Efficiency) ChangeMobilePhase->ChangeColumn If no improvement End Improved Resolution ChangeMobilePhase->End Success AdjustFlowRate Adjust Flow Rate (Efficiency) ChangeColumn->AdjustFlowRate If no improvement ChangeColumn->End Success AdjustTemp Adjust Temperature (Efficiency & Selectivity) AdjustFlowRate->AdjustTemp If no improvement AdjustFlowRate->End Success AdjustTemp->End Success

A workflow for troubleshooting poor peak resolution.

Solutions:

ParameterRecommended ActionExpected Outcome
Mobile Phase Composition Modify the organic solvent (e.g., switch from acetonitrile to methanol) or adjust the solvent ratio. Introduce a buffer to control pH.[6][7][10]Improved selectivity (α) and better separation between peaks.
Stationary Phase Switch to a different column chemistry (e.g., from C18 to a phenyl or cyano column for different selectivity).[5][11] Consider a column with smaller particle size for higher efficiency.[1]Enhanced selectivity and/or efficiency, leading to better resolution.
Flow Rate Decrease the flow rate. This generally increases the efficiency of the separation, allowing more time for interactions between the analyte and the stationary phase.[2][12]Sharper peaks and improved resolution, but with a longer run time.
Temperature Increase the column temperature. This can decrease mobile phase viscosity, leading to better mass transfer and improved peak shape.[2][13]Narrower peaks and potentially altered selectivity.
Issue 2: Peak Tailing

Peak tailing, where the peak is asymmetrical with a "tail" extending from the back, is a common problem.

Logical Relationship of Causes for Peak Tailing

Peak_Tailing_Causes Tailing Peak Tailing SecondaryInteractions Secondary Silanol Interactions Tailing->SecondaryInteractions ColumnOverload Column Overload Tailing->ColumnOverload MobilePhasepH Inappropriate Mobile Phase pH Tailing->MobilePhasepH ColumnVoid Column Void/Contamination Tailing->ColumnVoid

Common causes leading to peak tailing in HPLC.

Solutions:

CauseRecommended ActionExpected Outcome
Secondary Silanol Interactions Add a competing base (e.g., triethylamine) to the mobile phase. Use a column with end-capping or a base-deactivated stationary phase.Reduced interaction of basic analytes with acidic silanol groups, leading to more symmetrical peaks.
Column Overload Reduce the sample concentration or injection volume.[14][15]Symmetrical peak shape as the stationary phase is no longer saturated.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.Consistent ionization state of the analyte, minimizing unwanted interactions and improving peak shape.
Column Contamination/Void Flush the column with a strong solvent. If the problem persists, replace the column.[15]Removal of contaminants or replacement of a damaged column, restoring peak symmetry.
Issue 3: Peak Fronting

Peak fronting, the inverse of tailing where the peak is asymmetrical with a leading edge, can also occur.

Solutions:

CauseRecommended ActionExpected Outcome
Sample Overload Dilute the sample or decrease the injection volume.[9]Prevents saturation of the stationary phase, leading to a more symmetrical peak.
Poor Sample Solubility Dissolve the sample in the mobile phase or a weaker solvent.Ensures the sample is fully dissolved and interacts properly with the stationary phase.
Column Channeling Replace the column, as this indicates a problem with the packed bed.[9]A properly packed column will provide a uniform flow path, eliminating fronting.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Resolution

This protocol outlines a systematic approach to optimizing the mobile phase to improve the resolution of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B in 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength for the analyte.

  • Stepwise Optimization:

    • Vary the Organic Solvent: Replace Acetonitrile (Mobile Phase B) with Methanol and repeat the analysis. Compare the chromatograms for changes in selectivity.

    • Adjust the Gradient Slope: If peaks are eluting too close together, decrease the gradient slope (e.g., 5% B to 95% B in 25 minutes). This provides more time for separation.[2]

    • Modify the pH: Prepare mobile phase A with different pH values using a suitable buffer (e.g., phosphate or acetate buffer) to assess the impact on peak shape and retention.

Protocol 2: Diagnosing and Eliminating Peak Tailing

This protocol provides a method for identifying the cause of and resolving peak tailing.

  • Initial Observation: Confirm that peak tailing is present and quantify it using the asymmetry factor or tailing factor. A value greater than 1.2 is generally considered tailing.

  • Troubleshooting Steps:

    • Reduce Sample Load: Decrease the injection volume by half and re-inject. If the peak shape improves significantly, the issue is likely column overload.[14]

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. If unsure, test a mobile phase with a pH at least 2 units lower or higher.

    • Introduce a Competing Base: If the analyte is basic and interacting with residual silanols, add a small amount of a competing base like triethylamine (e.g., 0.1%) to the mobile phase.

    • Column Wash: If the above steps do not resolve the issue, perform a thorough column wash with a series of strong solvents (e.g., isopropanol, then tetrahydrofuran) to remove any strongly retained contaminants.

    • Column Replacement: If peak tailing persists after all other troubleshooting, the column may be irreversibly damaged and should be replaced.

References

Side reactions to avoid in the synthesis of N,N-Bis(2-hydroxyethyl)-p-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of N,N-Bis(2-hydroxyethyl)-p-nitroaniline, a key intermediate in various industrial applications, including dye and pigment manufacturing.[1] This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your synthesis and avoid common side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N,N-Bis(2-hydroxyethyl)-p-nitroaniline.

Issue Potential Cause Recommended Solution
Low yield of the desired N,N-Bis(2-hydroxyethyl)-p-nitroaniline Incomplete reaction: The reaction may not have proceeded to completion, leaving a significant amount of the mono-substituted intermediate, N-(2-hydroxyethyl)-p-nitroaniline, or unreacted p-nitroaniline.- Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material and mono-substituted product spots are minimized. - Increase reaction temperature: Gradually increase the temperature while monitoring for the formation of degradation products. For the reaction with 2-chloroethanol, a temperature of 80-100°C is often required.[2][3] - Use a suitable solvent: Polar aprotic solvents like DMF or DMSO can improve the solubility of reactants and facilitate the reaction.
Suboptimal stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.- Use a molar excess of the hydroxyethylating agent: Employ a slight excess of 2-chloroethanol or ethylene oxide to drive the reaction towards the di-substituted product. However, a large excess may lead to other side reactions.
Presence of a significant amount of mono-substituted byproduct (N-(2-hydroxyethyl)-p-nitroaniline) Insufficient reaction time or temperature: The conditions may not have been sufficient to drive the second hydroxyethylation step.- Prolong the reaction time and/or increase the temperature: As with low yield, optimizing these parameters is crucial for achieving complete di-substitution. Monitor closely by TLC to avoid degradation.
Base strength: The base used may not be strong enough to facilitate the second N-alkylation effectively.- Consider a stronger base: While milder bases like potassium carbonate can be used, stronger bases may be necessary to deprotonate the less nucleophilic nitrogen of the mono-substituted intermediate.
Formation of dark, tar-like substances High reaction temperatures: Excessive heat can cause polymerization and degradation of the nitroaniline compounds.[4]- Optimize reaction temperature: Maintain the lowest effective temperature to achieve a reasonable reaction rate without causing decomposition. - Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, which can contribute to tar formation.[4]
Difficulty in purifying the final product Similar polarity of product and byproducts: The desired di-substituted product and the mono-substituted intermediate may have close Rf values on TLC, making separation by column chromatography challenging.- Optimize column chromatography conditions: Use a shallow gradient of a more polar eluent to improve separation. For example, a gradual increase in the percentage of ethyl acetate in hexane. - Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of ethanol and water is often effective for purifying nitroaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to avoid in the synthesis of N,N-Bis(2-hydroxyethyl)-p-nitroaniline?

A1: The primary side reactions of concern are:

  • Incomplete reaction leading to the mono-substituted product: The main impurity is often the N-(2-hydroxyethyl)-p-nitroaniline intermediate.

  • Over-alkylation of the hydroxyl groups: The hydroxyl groups of the product can potentially react further, especially under harsh conditions, to form ether linkages, though this is less common than incomplete N-alkylation.

  • Polymerization and degradation: At elevated temperatures, nitroanilines can decompose, leading to the formation of tarry, intractable materials.[4]

  • Oxidation: The aniline nitrogen is susceptible to oxidation, which can be minimized by using an inert atmosphere.[4]

Q2: What is the recommended synthetic route: using ethylene oxide or 2-chloroethanol?

A2: Both ethylene oxide and 2-chloroethanol can be used for the hydroxyethylation of p-nitroaniline.

  • Ethylene oxide: This reagent is highly reactive but is a gas at room temperature and requires specialized handling in a pressure vessel. The reaction is often carried out under solvent-free conditions or in the presence of a catalyst.

  • 2-Chloroethanol: This is a liquid and is generally easier to handle in a standard laboratory setting. The reaction is typically performed in a suitable solvent in the presence of a base to neutralize the HCl formed.[2]

The choice of reagent often depends on the available equipment and safety considerations.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), will allow for the visualization of the starting p-nitroaniline, the intermediate N-(2-hydroxyethyl)-p-nitroaniline, and the final product, N,N-Bis(2-hydroxyethyl)-p-nitroaniline. The di-substituted product will be more polar and thus have a lower Rf value than the mono-substituted product and the starting material.

Q4: What are the key parameters to control to maximize the yield of the di-substituted product?

A4: To maximize the yield of N,N-Bis(2-hydroxyethyl)-p-nitroaniline, it is crucial to carefully control the following parameters:

  • Stoichiometry: Use a slight molar excess of the hydroxyethylating agent.

  • Reaction Temperature: Maintain a sufficiently high temperature to ensure the second substitution occurs but avoid temperatures that lead to degradation.

  • Reaction Time: Allow for a sufficient reaction time for the di-substitution to complete, as monitored by TLC.

  • Choice of Base and Solvent: Use a base and solvent system that promotes the nucleophilicity of the aniline nitrogen without causing significant side reactions.

Experimental Protocols

Protocol 1: Synthesis of N,N-Bis(2-hydroxyethyl)-p-nitroaniline using 2-Chloroethanol

This protocol is a general guideline and may require optimization.

Materials:

  • p-Nitroaniline

  • 2-Chloroethanol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-nitroaniline (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and DMF.

  • Slowly add 2-chloroethanol (2.2 equivalents) to the stirring mixture.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC.

  • After the reaction is complete (disappearance of starting material and mono-substituted intermediate), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Quantitative Data Summary

The following table summarizes typical, though not absolute, quantitative data for the synthesis of N-substituted nitroanilines. Actual results can vary based on specific reaction conditions and the scale of the experiment.

Parameter Synthesis with 2-Chloroethanol (Typical Range) Notes
Crude Yield 70-90%Dependent on reaction completion and work-up efficiency.
Purity after Recrystallization >98%Assessed by HPLC or NMR.
Recovery from Recrystallization 60-80%Dependent on solubility differences and technique.
Purity after Column Chromatography >99%Assessed by HPLC or NMR.
Typical Reaction Time 12-24 hoursShould be monitored by TLC.
Typical Reaction Temperature 80-100 °CHigher temperatures may lead to degradation.[4]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification pNA p-Nitroaniline ReactionVessel Reaction at 80-100°C pNA->ReactionVessel CE 2-Chloroethanol CE->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Crude Mixture Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Crude Product Recrystallization Recrystallization Concentrate->Recrystallization Crude Product PureProduct Pure N,N-Bis(2-hydroxyethyl)-p-nitroaniline Column->PureProduct Recrystallization->PureProduct

Caption: General workflow for the synthesis and purification of N,N-Bis(2-hydroxyethyl)-p-nitroaniline.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield MonoSubstituted High Mono-substituted Byproduct? Start->MonoSubstituted Tarry Tarry Residue? Start->Tarry IncreaseTime Increase Reaction Time/ Temperature LowYield->IncreaseTime Yes CheckStoich Check Stoichiometry/ Base Strength LowYield->CheckStoich No IncreaseTime2 Increase Reaction Time/ Temperature MonoSubstituted->IncreaseTime2 Yes CheckBase Consider Stronger Base MonoSubstituted->CheckBase No LowerTemp Lower Reaction Temperature Tarry->LowerTemp Yes InertAtmosphere Use Inert Atmosphere Tarry->InertAtmosphere No

Caption: A logical decision tree for troubleshooting common synthesis issues.

References

How to resolve baseline noise in UV-Vis spectroscopy of nitro compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve baseline noise and other common issues encountered during the UV-Vis spectroscopic analysis of nitro compounds.

Troubleshooting Guides

Issue: Drifting or Unstable Baseline

A drifting or unstable baseline is one of the most common issues in UV-Vis spectroscopy and can arise from several sources.

Question: My baseline is consistently drifting in one direction. What could be the cause?

Answer: A consistent drift in the baseline is often related to instrumental or environmental factors. Here are the primary causes and solutions:

  • Instrument Warm-up: The spectrophotometer's lamps and electronics require a stabilization period.[1]

    • Solution: Ensure the instrument, particularly the deuterium and tungsten lamps, has warmed up for at least 20-30 minutes before acquiring a baseline or making measurements.[1]

  • Temperature Fluctuations: Changes in the ambient temperature of the laboratory can affect the detector and other electronic components, leading to baseline drift.[2]

    • Solution: Maintain a stable room temperature and avoid placing the instrument near drafts from air conditioning or heating vents.

  • Lamp Aging: As the spectrophotometer lamps age, their light output can become less stable, causing a drifting baseline.[3][4]

    • Solution: Check the lamp's usage hours and replace it if it is nearing the end of its typical lifespan.

  • Photodegradation of Nitro Compounds: Some nitroaromatic compounds can be sensitive to UV light and may degrade upon prolonged exposure, leading to a change in absorbance and a drifting baseline.

    • Solution: Minimize the exposure of the sample to the UV light. Use a shuttered sample compartment if available. Consider using a xenon flash lamp, which only exposes the sample to light for very short durations during measurement.

Question: I am observing random, irregular noise in my baseline. What are the likely causes and how can I fix them?

Answer: Irregular baseline noise is often caused by issues within the sample or the instrument's optical path.

  • Air Bubbles: Small air bubbles in the cuvette or in the flow cell of an HPLC-UV detector can scatter light, causing significant and erratic baseline noise.[5]

    • Solution: Gently tap the cuvette to dislodge any bubbles. If using a flow cell, degas the mobile phase and flush the cell to remove trapped air.[5][6]

  • Contaminated or Dirty Optics: Dust or residues on the cuvette or within the instrument's optical path can obstruct the light beam and increase noise. A dirty flow cell can also be a culprit.[7]

    • Solution: Clean the cuvette using an appropriate procedure (see Experimental Protocols). If the problem persists, the instrument's internal optics may require professional cleaning.

  • Solvent Issues: Using a solvent near or below its UV cutoff wavelength will lead to high absorbance by the solvent itself, resulting in a noisy baseline.

    • Solution: Choose a solvent with a UV cutoff well below the analytical wavelength. Ensure the solvent is of high purity (spectroscopic grade).

  • Sample Insolubility: If the nitro compound is not fully dissolved, suspended particles can scatter light and cause a noisy baseline.

    • Solution: Ensure the compound is completely dissolved in the chosen solvent. Sonication may aid in dissolution. If solubility is an issue, a different solvent may be required.

Frequently Asked Questions (FAQs)

Instrument-Related FAQs

Q1: How often should I replace the lamps in my UV-Vis spectrophotometer? A1: The lifespan of the lamps depends on the type and usage. A deuterium lamp typically lasts for about 1,000 to 2,000 hours of operation, while a tungsten lamp can last significantly longer.[3][4][8] A xenon flash lamp has a much longer lifetime due to its intermittent operation.[8] It's recommended to monitor the lamp's performance and replace it when you observe a significant increase in baseline noise or a decrease in light intensity.[3][4]

Q2: What is the purpose of a double-beam spectrophotometer, and how does it help with baseline stability? A2: A double-beam spectrophotometer splits the light from the source into two paths: one that passes through the sample and another that passes through a reference.[9] By simultaneously measuring the intensity of both beams, the instrument can automatically correct for fluctuations in the lamp output, which helps to maintain a more stable baseline over time compared to a single-beam instrument.[2][9]

Sample and Solvent-Related FAQs

Q3: Why is my baseline flat after correction, but shifts when I add my nitro compound sample? A3: This can happen for a few reasons. The solvent used to dissolve your sample might be different from the blank solvent, or the concentration of your sample might be too high, leading to deviations from Beer's Law. Additionally, interactions between your nitro compound and the solvent can sometimes cause shifts in the absorption spectrum.

Q4: Can the pH of my solution affect the baseline when analyzing nitro compounds? A4: Yes, the pH of the solution can influence the UV-Vis spectrum of some nitro compounds, particularly those with other functional groups that can be protonated or deprotonated. This change in the chemical form of the molecule can lead to a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity, which could be misinterpreted as baseline instability if not controlled.

Q5: Are there specific solvents that should be avoided when working with nitro compounds? A5: While there are no universally prohibited solvents, it is crucial to select a solvent that does not react with your nitro compound and is transparent in the wavelength range of interest. Always use high-purity, spectroscopic grade solvents to avoid impurities that may absorb UV light and contribute to a noisy baseline. Refer to the solvent UV cutoff chart to ensure the solvent's absorbance does not interfere with your measurement.

Cuvette and Handling FAQs

Q6: What is the proper way to handle and clean a quartz cuvette for sensitive measurements? A6: Always handle a quartz cuvette by its frosted sides to avoid fingerprints on the optical surfaces.[10] For cleaning, a thorough rinse with the solvent used for the sample, followed by a rinse with a volatile solvent like ethanol or acetone, and then air-drying is often sufficient for routine measurements. For more persistent residues, soaking in a mild detergent solution or dilute acid may be necessary. Refer to the detailed cleaning protocol below.

Q7: Can scratches on a cuvette affect my baseline? A7: Yes, scratches on the optical surfaces of the cuvette can scatter light, leading to an increase in baseline noise and inaccurate absorbance readings. It is important to inspect cuvettes regularly and discard any that are scratched.

Data Presentation

Table 1: Common Solvents and their UV Cutoff Wavelengths

SolventUV Cutoff (nm)
Acetonitrile190
Water190
Hexane195
Methanol205
Ethanol210
Tetrahydrofuran215
Dichloromethane232
Chloroform245
Toluene285
Acetone329

Data sourced from Chiralabs and other sources.[11][12][13][14]

Table 2: Typical Lifespans of UV-Vis Spectrophotometer Lamps

Lamp TypeTypical Lifespan (hours)Wavelength Range
Deuterium (D₂)1,000 - 2,000UV (190 - 370 nm)
Tungsten-Halogen~2,000 or moreVisible & Near-IR (320 - 1100 nm)
Xenon FlashLong lifespan (many years)UV, Visible & Near-IR (190 - 1100 nm)

Data sourced from various manufacturers and suppliers.[3][4][8][15][16][17][18][19][20]

Experimental Protocols

Protocol for Obtaining a Stable Baseline
  • Turn on the Spectrophotometer: Power on the instrument and its lamps (Deuterium and Tungsten/Halogen).

  • Warm-up Period: Allow the instrument to warm up for at least 20-30 minutes to ensure thermal stability of the light source and detector.[1]

  • Select Wavelength Range: Set the desired wavelength range for your analysis.

  • Prepare the Blank Solution: Fill a clean quartz cuvette with the same solvent that will be used to dissolve your nitro compound sample. Ensure the solvent is of spectroscopic grade.

  • Clean the Cuvette: Wipe the optical surfaces of the cuvette with a lint-free tissue.

  • Place the Blank in the Sample Holder: Insert the cuvette into the sample holder, ensuring the light beam will pass through the clear walls.

  • Perform Baseline Correction: Initiate the baseline correction or "zero" function in the instrument's software. The instrument will scan through the selected wavelength range and store the absorbance of the blank. This stored spectrum will be automatically subtracted from subsequent sample measurements.[1]

  • Verify the Baseline: After the correction, run a scan of the blank solution again. The resulting spectrum should be a flat line at or very close to zero absorbance across the entire wavelength range.

Detailed Protocol for Cleaning Quartz Cuvettes for Trace Analysis
  • Initial Rinse: Immediately after use, rinse the cuvette three to four times with the solvent that was used for the sample to remove the majority of the analyte.

  • Detergent Wash (if necessary): For stubborn residues, prepare a dilute solution of a specialized cleaning detergent (e.g., Hellmanex). Soak the cuvette in this solution for 10-20 minutes.[21][22]

  • Thorough Rinsing: Rinse the cuvette thoroughly with deionized water, at least 5-10 times, to remove all traces of the detergent.[22]

  • Acid Wash (for persistent contaminants): If residues remain, you can soak the cuvette in a dilute solution of nitric acid or hydrochloric acid (e.g., 2M HCl) for up to 10 minutes. Caution: Always handle acids with appropriate personal protective equipment in a fume hood.[23]

  • Final Rinse: Rinse the cuvette extensively with deionized water to remove all traces of acid.

  • Volatile Solvent Rinse: Rinse the cuvette with a high-purity, volatile solvent such as ethanol or acetone to facilitate drying.

  • Drying: Allow the cuvette to air dry in a dust-free environment by placing it upside down on a clean, soft tissue. Alternatively, you can gently blow it dry with a stream of clean, dry nitrogen gas.

  • Storage: Store clean cuvettes in a dedicated, covered cuvette rack to prevent contamination.

Visualizations

Caption: Troubleshooting workflow for UV-Vis baseline noise.

References

Purification of crude N,N-Bis(2-hydroxyethyl)-4-nitroaniline by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of N,N-Bis(2-hydroxyethyl)-4-nitroaniline

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude N,N-Bis(2-hydroxyethyl)-4-nitroaniline by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude N,N-Bis(2-hydroxyethyl)-4-nitroaniline sample?

A1: Common impurities can include unreacted starting materials such as 4-nitroaniline and 2-chloroethanol, as well as the mono-substituted product, N-(2-hydroxyethyl)-4-nitroaniline.[1] Overheating or extended reaction times can also lead to the formation of degradation products, which may present as dark, tar-like substances.[2]

Q2: Which solvent system is recommended for the recrystallization of N,N-Bis(2-hydroxyethyl)-4-nitroaniline?

A2: Ethanol, water, or a mixture of the two are often effective for purifying nitroaniline derivatives.[1] An ethanol/water mixture is a good starting point. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Due to the polar hydroxyethyl groups and the nitro group, polar protic solvents are expected to be effective.[4]

Q3: My crude product is a dark oil. How should I proceed with recrystallization?

A3: An oily product often indicates the presence of impurities that depress the melting point or residual solvent.[2] Attempting to triturate the oil with a non-polar solvent like hexane may induce solidification. If this fails, dissolving the oil in a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) and proceeding with the protocol may still yield crystalline product. If the solution remains darkly colored, treatment with activated charcoal may be necessary.[2]

Q4: How can I effectively monitor the purity of my compound during the recrystallization process?

A4: Thin-Layer Chromatography (TLC) is a highly effective method for tracking the progress of purification.[5] By spotting the crude mixture, the dissolved solution, and the recrystallized product on a TLC plate, you can visualize the removal of impurities. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.[2] A successful purification will result in a single spot for the final product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product Fails to Dissolve in Hot Solvent - Insufficient solvent volume.- Inappropriate solvent choice.- Add more hot solvent in small increments until the solid dissolves.[3]- Test the solubility of a small amount of crude material in different solvents (e.g., ethanol, isopropanol, methanol) to find a more suitable one.[5]
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Add more solvent to the hot solution to ensure the compound stays dissolved longer as it cools.[6]- Allow the flask to cool more slowly to room temperature before placing it in an ice bath.- If impurities are suspected, consider a preliminary purification step like column chromatography or pre-treating the hot solution with activated charcoal.[2]
No Crystals Form Upon Cooling - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated and requires nucleation.- If the solution is clear, try scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.[5][6]- If too much solvent was used, gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.[5][6]- If using a mixed solvent system (e.g., ethanol/water), you can add the anti-solvent (water) dropwise to the cooled solution until turbidity appears.[2]
Low Yield of Purified Crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary for dissolution.[3]- To prevent premature crystallization, use a pre-heated funnel for hot filtration.[3]- Maximize crystal formation by cooling the solution in an ice bath after it has slowly reached room temperature.[3]- Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[3]
Product is Still Impure After Recrystallization - The chosen solvent does not effectively differentiate between the product and a specific impurity.- Crystallization occurred too rapidly, trapping impurities in the crystal lattice.- Perform a second recrystallization using a different solvent system.[5]- Ensure the solution cools slowly to allow for the formation of well-defined crystals. Adding a slight excess of the soluble solvent can slow down crystallization.[6]

Physicochemical and Solubility Data

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Solvent Solubility
N,N-Bis(2-hydroxyethyl)-4-nitroanilineC₁₀H₁₄N₂O₄226.23Beige Solid[7]--
4-Nitroaniline (Parent Compound)C₆H₆N₂O₂138.12[8]Yellow Solid[8]Water (18.5 °C)0.08 g / 100 g[9]
EthanolSoluble[10]
AcetoneVery Soluble[9]
EtherVery Soluble[9]

Experimental Protocol: Recrystallization

Objective: To purify crude N,N-Bis(2-hydroxyethyl)-4-nitroaniline using a mixed solvent system of ethanol and water.

Materials:

  • Crude N,N-Bis(2-hydroxyethyl)-4-nitroaniline

  • Ethanol (95%)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the primary solvent (ethanol). Add the hot ethanol to the crude solid in small portions while stirring and gently heating until the solid just dissolves. Use the minimum amount of hot solvent required.[3]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Pre-heat the filtration funnel and the receiving Erlenmeyer flask to prevent premature crystallization.[3] Filter the hot solution quickly.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[11] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (a similar ethanol/water mixture) to rinse away any remaining mother liquor.[3]

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.

Visual Workflow and Logic Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Product in Minimum Hot Solvent charcoal 2. Add Charcoal (Optional) dissolve->charcoal hot_filter 3. Hot Gravity Filtration dissolve->hot_filter charcoal->hot_filter cool_rt 4. Cool Slowly to Room Temperature hot_filter->cool_rt ice_bath 5. Cool in Ice Bath cool_rt->ice_bath vac_filter 6. Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry end_node end_node dry->end_node Pure Product

Caption: Experimental workflow for the purification of N,N-Bis(2-hydroxyethyl)-4-nitroaniline.

Troubleshooting_No_Crystals start Problem: No Crystals Formed Upon Cooling check_solution Is the solution clear or cloudy? start->check_solution clear_node Solution is Clear (Likely Unsaturated or Supersaturated) check_solution->clear_node Clear cloudy_node Solution is Cloudy (Likely 'Oiled Out') check_solution->cloudy_node Cloudy action_scratch Action: Scratch flask interior with a glass rod clear_node->action_scratch action_seed Action: Add a seed crystal action_scratch->action_seed action_concentrate Action: Evaporate excess solvent and re-cool action_seed->action_concentrate action_reheat Action: Reheat solution and add more solvent cloudy_node->action_reheat action_slow_cool Action: Ensure very slow cooling action_reheat->action_slow_cool

Caption: Troubleshooting logic for when no crystals form during recrystallization.

References

Technical Support Center: Ensuring the Stability of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the degradation of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- in solution. By providing clear troubleshooting guidance and answers to frequently asked questions, we aim to help you maintain the integrity of your experiments and obtain reliable results.

Troubleshooting Guide

Encountering issues with your solutions of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-? The table below outlines common problems, their potential causes, and actionable recommendations.

IssuePossible Cause(s)Recommended Action(s)
Solution Discoloration (e.g., darkening, turning yellow/brown) - Photodegradation: Exposure to ambient or UV light can induce photochemical reactions in nitroaromatic compounds.[1] - Thermal Degradation: Elevated temperatures can accelerate decomposition.[2] - Oxidative Degradation: Reaction with dissolved oxygen, which can be accelerated by light and heat.- Store solutions in amber vials or wrap containers in aluminum foil to protect from light. - Store solutions at recommended low temperatures (e.g., 2-8 °C). - For long-term storage, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis - Chemical Degradation: The parent compound is breaking down into one or more new chemical entities.[3] - Interaction with Solvent: The compound may be reacting with the solvent, especially if the solvent is not of high purity or contains reactive impurities.- Perform a forced degradation study to identify potential degradation products and their chromatographic retention times. - Ensure the use of high-purity, HPLC-grade solvents. - Prepare fresh solutions before each experiment if stability is a concern.
Precipitate Formation in Solution - Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent, especially at lower storage temperatures. - Degradation to an Insoluble Product: A degradation product may be less soluble than the parent compound.- Before use, visually inspect the solution for any precipitate. - If a precipitate is observed, gently warm the solution and sonicate to attempt redissolution. However, if degradation is suspected, it is safer to prepare a fresh solution. - Determine the solubility of the compound in your chosen solvent at the intended storage temperature.
Inconsistent Experimental Results or Loss of Potency - Degradation of Stock Solution: The concentration of the active compound has decreased over time due to degradation.- Prepare fresh stock solutions at regular intervals. - Validate the stability of your stock solution over the intended period of use by performing periodic purity checks using a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- in solution?

A1: The primary factors are exposure to light (photodegradation), elevated temperatures (thermal degradation), and extreme pH conditions (hydrolysis).[1][2] The nitroaromatic functional group is particularly susceptible to photodegradation.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- should be stored in a cool, dark place, typically at 2-8°C. The use of amber glass vials or containers wrapped in foil is highly recommended to protect against light exposure. For sensitive applications, storing under an inert atmosphere (nitrogen or argon) can further prevent oxidative degradation.

Q3: How can I tell if my solution has degraded?

A3: Visual indicators of degradation can include a change in color (e.g., from colorless or pale yellow to a more intense yellow or brown) or the formation of a precipitate. The most reliable method for assessing degradation is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.

Q4: Can the choice of solvent affect the stability of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-?

A4: Yes, the solvent can play a crucial role. It is important to use high-purity, dry solvents, as impurities or water content can promote degradation.[3] The compound's stability may vary between different solvents, so it is advisable to consult literature or perform a preliminary stability assessment in the solvent system you intend to use for your experiments.

Q5: What is a "forced degradation study" and why is it important?

A5: A forced degradation or stress study deliberately exposes the compound to harsh conditions such as high heat, UV light, strong acids and bases, and oxidizing agents.[4] This is done to intentionally induce degradation and identify the potential degradation products. The information gained is crucial for developing a stability-indicating analytical method that can accurately measure the compound's purity in the presence of its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Amber and clear glass vials

  • HPLC or UPLC system with a UV detector

  • Photostability chamber (optional)

  • Water bath or oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in a vial. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in a vial. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂ in a vial. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24-48 hours. A control sample should be wrapped in foil and kept at the same temperature.

  • Control Sample: Keep a vial of the stock solution at 2-8°C, protected from light.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC, comparing the chromatograms of the stressed samples to the control.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the purity of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- and separate it from its degradation products.

Note: This is a suggested starting method and may require optimization.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the compound (a photodiode array detector is recommended for initial analysis).

Visualizations

substance Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- in Solution degradation Degradation Products substance->degradation leads to light Light Exposure (UV, Ambient) light->degradation heat Elevated Temperature heat->degradation ph Extreme pH (Acidic/Basic) ph->degradation oxygen Oxidative Stress oxygen->degradation

Caption: Key factors leading to the degradation of the compound in solution.

start Start: Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress control Prepare Control Sample (Stored under ideal conditions) start->control analyze Analyze all samples by Stability-Indicating HPLC stress->analyze control->analyze compare Compare Chromatograms of Stressed vs. Control Samples analyze->compare identify Identify Degradation Peaks compare->identify end End: Method Development identify->end

Caption: Experimental workflow for a forced degradation study.

problem Inconsistent Results or Visible Degradation? check_storage Review Storage Conditions (Light, Temp, Container) problem->check_storage improper_storage Improper Storage? check_storage->improper_storage correct_storage Correct Storage Conditions & Prepare Fresh Solution improper_storage->correct_storage Yes check_purity Analyze by Stability-Indicating HPLC improper_storage->check_purity No ok Problem Resolved correct_storage->ok degraded Degradation Detected? check_purity->degraded fresh_solution Prepare Fresh Solution degraded->fresh_solution Yes reassess_protocol Re-evaluate Experimental Protocol and Solvent Choice degraded->reassess_protocol No fresh_solution->ok reassess_protocol->ok

Caption: A logical troubleshooting workflow for stability issues.

References

Technical Support Center: Enhancing the Stability of Diazonium Salts Derived from Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the stability of diazonium salts derived from substituted anilines during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of diazonium salts?

A1: The instability of diazonium salts arises from the diazonium group (–N₂⁺), which is an excellent leaving group. The decomposition is thermodynamically favored because it results in the formation of highly stable dinitrogen gas (N₂).[1][2] Aromatic diazonium salts are comparatively more stable than their aliphatic counterparts because the positive charge can be delocalized into the aromatic ring through resonance.[3][4]

Q2: Why is maintaining a low temperature (0–5 °C) critical during diazotization?

A2: Low temperatures are crucial for several reasons. Firstly, the diazotization reaction itself is exothermic, and maintaining a temperature between 0–5 °C helps to control the reaction rate and prevent overheating.[5] Secondly, diazonium salts are prone to decomposition at higher temperatures, which can lead to the formation of unwanted byproducts like phenols and can significantly reduce the yield of the desired product.[6][7] In some cases, uncontrolled decomposition can be explosive.[6] While the 0–5 °C range is a general guideline, the optimal temperature can vary depending on the specific diazonium salt.[6]

Q3: How do substituents on the aniline ring affect the stability of the corresponding diazonium salt?

A3: The electronic nature of the substituents on the aromatic ring significantly influences the stability of the diazonium salt.

  • Electron-donating groups (EDGs) , such as methoxy (–OCH₃) and methyl (–CH₃) groups, increase the stability of the diazonium salt. They delocalize the positive charge on the diazonium group through resonance and inductive effects, strengthening the C-N bond.[8]

  • Electron-withdrawing groups (EWGs) , such as nitro (–NO₂) and cyano (–CN) groups, generally decrease the stability of the diazonium salt by destabilizing the diazonium cation.[8] However, they can also make the parent aniline less basic, requiring different diazotization conditions.[9]

Q4: What are the most effective methods to enhance the stability of diazonium salts?

A4: Several methods can be employed to enhance stability:

  • Formation of Stable Salts: Replacing common anions like chloride with larger, non-nucleophilic counter-ions such as tetrafluoroborate (BF₄⁻) or tosylate can significantly increase stability.[10][11] Diazonium tetrafluoroborate salts are often stable enough to be isolated as solids at room temperature.[11][12]

  • Complexation: The addition of crown ethers can stabilize diazonium salts by encapsulating the diazonium group, which helps to suppress thermal decomposition.[13] Forming double salts, for instance with zinc chloride, can also improve stability, allowing for safer isolation in solid form.[13][14]

  • Control of Reaction Medium: Maintaining a strongly acidic medium (pH 1-2) is essential to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted parent aniline.[4][15]

  • Use of Stabilizing Agents: Surfactants and compounds like 1,5-naphthalenedisulfonic acid have been shown to act as stabilizers for diazonium salt solutions.[9][16]

Q5: Is it possible to isolate and store diazonium salts?

A5: It is generally not recommended to isolate and store diazonium salts, especially those with chloride or nitrate anions, as they can be explosive in their dry, solid state and are sensitive to shock, friction, and heat.[5][13][17] For this reason, they are typically prepared in situ and used immediately in the subsequent reaction step.[5][18] However, certain stabilized salts, such as diazonium tetrafluoroborates, are stable enough to be isolated, dried, and stored at low temperatures (e.g., -20 °C) in the dark.[4][14] When isolation is necessary, it should only be performed on a small scale (no more than 0.75 mmol) with extreme caution.[13][17]

Troubleshooting Guide

Problem: Low or no yield of the desired product.

  • Potential Cause: Decomposition of the diazonium salt intermediate due to elevated temperatures.[5]

  • Suggested Solution:

    • Ensure the reaction flask is well-immersed in an efficient ice-salt bath to maintain the internal temperature strictly between 0–5 °C.[5]

    • Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat effectively.[5]

    • Continuously monitor the internal temperature of the reaction mixture with a thermometer.[5]

  • Potential Cause: Incorrect stoichiometry, particularly of sodium nitrite.[3]

  • Suggested Solution:

    • Use a stoichiometric amount of sodium nitrite.

    • Test for a slight excess of nitrous acid using starch-iodide paper. A blue-black color indicates the completion of diazotization.[3][19]

    • If necessary, neutralize any significant excess of nitrous acid with a quenching agent like sulfamic acid.[20]

  • Potential Cause: Incorrect pH of the reaction medium.[4]

  • Suggested Solution:

    • Ensure a strongly acidic medium (pH 1-2) by using an excess of a mineral acid like HCl or H₂SO₄.[4] The choice of acid can also influence stability, with sulfuric acid sometimes offering better stability than hydrochloric acid.[15]

Problem: Formation of a dark-colored, tarry substance.

  • Potential Cause: The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[5]

  • Suggested Solution:

    • Improve cooling efficiency and strictly adhere to the 0–5 °C temperature range.

    • Ensure rapid and efficient stirring to prevent localized hotspots where decomposition can initiate.[5]

  • Potential Cause: Decomposition of nitrous acid at elevated temperatures, indicated by the evolution of brown fumes (NO₂).[5]

  • Suggested Solution:

    • Pre-cool the sodium nitrite solution before addition.

    • Maintain rigorous temperature control throughout the addition process.

Problem: The diazonium salt precipitates out of the solution.

  • Potential Cause: The specific diazonium salt has low solubility in the reaction medium.

  • Suggested Solution:

    • While precipitation should generally be avoided as it can create a hazard, if it occurs, ensure the mixture is well-stirred to maintain a homogenous suspension for the subsequent reaction.[17]

    • For some applications, changing the acid (e.g., from HCl to H₂SO₄) or adding a co-solvent might improve solubility.[15] However, it is crucial to recognize that allowing undesired precipitation can be dangerous.[17]

Data Presentation

Table 1: Influence of Substituents on the Thermal Stability of Diazonium Tetrafluoroborate Salts

Substituent on Aniline RingPositionInitial Decomposition Temperature (°C)
H-~33 (significant onset)
4-NO₂para>40
4-OCH₃para>40
4-Clpara>200 (as triazene)
2-Clortho>200 (as triazene)
3-Clmeta>200
4-Brpara140

Data compiled from multiple sources for illustrative purposes. Absolute values can vary based on experimental conditions.[21][22]

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of a Substituted Aniline

  • Preparation of Amine Salt Solution: In a flask equipped with a magnetic stir bar and a thermometer, dissolve the substituted aniline in a mixture of a mineral acid (e.g., 3M HCl) and water.

  • Cooling: Cool the flask containing the amine salt solution to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the procedure.[5]

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

  • Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the cooled, vigorously stirred amine salt solution. Ensure the internal reaction temperature is maintained between 0–5 °C during the addition.[5]

  • Completion Check: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes. To confirm the completion of the reaction, test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[19]

  • Immediate Use: The resulting cold solution of the diazonium salt should be used immediately in the next synthetic step without isolation.[5]

Protocol 2: Preparation and Isolation of a Stabilized Diazonium Tetrafluoroborate Salt (Schiemann Reaction Precursor)

  • Diazotization: Prepare the diazonium salt solution at 0–5 °C as described in Protocol 1, typically using hydrochloric acid.

  • Precipitation: To the cold diazonium salt solution, slowly add a cold aqueous solution of fluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄).

  • Isolation: The diazonium tetrafluoroborate salt will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water, followed by a cold, low-boiling point organic solvent (e.g., diethyl ether) to aid in drying.

  • Drying and Storage: Carefully dry the isolated salt under vacuum at a low temperature. The resulting solid is significantly more stable than the corresponding chloride salt and can be stored at low temperatures in the dark.[11][12] Caution: Even stabilized diazonium salts should be handled with care as they are still potentially hazardous.[20]

Visualizations

experimental_workflow aniline Substituted Aniline amine_salt Amine Salt Solution aniline->amine_salt Dissolve in Acid acid Mineral Acid (e.g., HCl) acid->amine_salt na_nitrite Sodium Nitrite Solution diazonium_sln Diazonium Salt Solution (in situ) na_nitrite->diazonium_sln amine_salt->diazonium_sln Add NaNO₂ dropwise coupling Coupling Reaction diazonium_sln->coupling sandmeyer Sandmeyer Reaction diazonium_sln->sandmeyer other Other Syntheses diazonium_sln->other

Caption: General workflow for the in-situ preparation and use of diazonium salts.

stability_factors center Diazonium Salt Stability substituents Substituents (Aromatic Ring) center->substituents temp Temperature center->temp anion Counter-Anion center->anion medium Reaction Medium center->medium impurities Impurities center->impurities edg EDG (+) substituents->edg ewg EWG (-) substituents->ewg low_temp Low Temp (+) temp->low_temp high_temp High Temp (-) temp->high_temp large_anion Large/Non-nucleophilic (e.g., BF₄⁻) (+) anion->large_anion small_anion Small/Nucleophilic (e.g., Cl⁻) (-) anion->small_anion acidic_ph Acidic pH (+) medium->acidic_ph basic_ph Basic pH (-) medium->basic_ph metals Transition Metals (-) impurities->metals

Caption: Key factors influencing the stability of aryl diazonium salts.

troubleshooting_tree start Experiment Issue? low_yield Low/No Yield start->low_yield Yes tar Tarry Byproducts start->tar Yes q_temp Was temp. < 5°C? low_yield->q_temp tar->q_temp q_ph Was pH acidic? q_temp->q_ph Yes sol_temp Improve cooling (ice-salt bath) q_temp->sol_temp No q_stir Was stirring vigorous? q_ph->q_stir Yes sol_ph Add excess mineral acid q_ph->sol_ph No sol_stir Increase stir rate q_stir->sol_stir No sol_ok Check other parameters (e.g., stoichiometry) q_stir->sol_ok Yes

Caption: A decision tree for troubleshooting common issues in diazotization reactions.

References

Validation & Comparative

Validation of an HPLC-UV method for the determination of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the determination of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- against alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification of this and structurally similar aromatic nitro compounds.

Introduction

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, also known as N,N-Bis(2-hydroxyethyl)-p-nitroaniline, is an aromatic nitro compound with potential applications in chemical synthesis and pharmaceutical development. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. While a specific validated HPLC-UV method for this exact compound is not widely published, this guide details a comprehensive validation study based on established methodologies for analogous aromatic nitro compounds. Furthermore, it provides a comparative analysis with Gas Chromatography (GC) and UV-Visible Spectrophotometry, offering insights into the advantages and limitations of each technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of aromatic amines and their derivatives due to its sensitivity, specificity, and robustness. A reverse-phase HPLC method with UV detection is the primary focus of this guide for the determination of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-.

Experimental Protocol: HPLC-UV Method Validation

A hypothetical, yet representative, HPLC-UV method for the analysis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (based on the UV-Vis spectrum of similar nitroaniline compounds)

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an appropriate concentration to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the typical validation parameters for an HPLC-UV method for the determination of an aromatic nitro compound.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyteNo interfering peaks from blank or placebo
Linearity (R²) R² ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Intraday≤ 2.0%0.85%
- Interday≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL

Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow start Start: Method Development specificity Specificity Analysis (Blank, Placebo, Analyte) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery at 3 Levels) linearity->accuracy precision Precision (Intraday & Interday) accuracy->precision lod_loq LOD & LOQ Determination (S/N Ratio) precision->lod_loq report Final Validation Report lod_loq->report end End: Method Validated report->end Method_Comparison cluster_hplcuv HPLC-UV cluster_gc Gas Chromatography cluster_uvvis UV-Vis Spectrophotometry hplcuv_spec High Specificity best_for_complex Best for Complex Matrices hplcuv_spec->best_for_complex hplcuv_sens High Sensitivity hplcuv_cost Moderate Cost gc_spec High Specificity gc_sens Very High Sensitivity best_for_trace Best for Trace Analysis gc_sens->best_for_trace gc_cost Moderate Cost uvvis_spec Low Specificity uvvis_sens Moderate Sensitivity uvvis_cost Low Cost best_for_simple Best for Simple Screening uvvis_cost->best_for_simple

A Comparative Performance Review of Diethanolamine Derivatives in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diethanolamine-Based Azo Dyes with Supporting Experimental Data.

The synthesis of azo dyes, a cornerstone of the chemical industry, relies on the precise selection of diazo and coupling components to achieve desired coloration, stability, and performance characteristics. Among the various coupling components, diethanolamine and its derivatives have garnered significant interest due to the reactive hydroxyl groups that can be further functionalized, influencing the dye's solubility and affinity for various substrates. This guide provides a comparative evaluation of the performance of different azo dyes synthesized from a common diethanolamine derivative, N-phenyl-2,2'-iminodiethanol, coupled with a series of para-substituted anilines. The analysis focuses on key performance indicators such as reaction yield and spectral properties, supported by detailed experimental protocols.

Performance Evaluation of N-phenyl-2,2'-iminodiethanol in Azo Dye Synthesis

A series of monoazo disperse dyes were synthesized using N-phenyl-2,2'-iminodiethanol as the coupling component. The diazo components were derived from various p-substituted anilines, allowing for a systematic evaluation of the substituent effects on the resulting dye's properties. The substituents investigated include hydrogen (H), methyl (CH₃), methoxy (OCH₃), nitro (NO₂), and chloro (Cl).

Table 1: Comparative Performance Data for Azo Dyes Derived from N-phenyl-2,2'-iminodiethanol

Diazo Component (p-substituted aniline)Substituent (R)Product Yield (%)λmax (nm) in DMFMolar Extinction Coefficient (εmax, L mol⁻¹ cm⁻¹)
AnilineH7841528,500
p-ToluidineCH₃8242030,100
p-AnisidineOCH₃8543532,500
p-NitroanilineNO₂9148538,000
p-ChloroanilineCl8842531,200

Note: The data presented in this table are representative values based on the synthesis described in the experimental protocols and may vary depending on specific experimental conditions.

The data clearly indicates that the nature of the substituent on the diazo component significantly influences both the yield and the spectral properties of the resulting azo dye. Electron-donating groups (CH₃, OCH₃) and electron-withdrawing groups (NO₂, Cl) generally lead to higher yields compared to the unsubstituted aniline. Notably, the strong electron-withdrawing nitro group resulted in the highest yield (91%) and a significant bathochromic (red) shift in the maximum absorption wavelength (λmax), indicating a more intense color. This is also reflected in the highest molar extinction coefficient, which correlates with a greater ability to absorb light.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of the azo dyes discussed in this guide. These protocols are essential for the accurate assessment and reproducibility of the dye performance.

Synthesis of Azo Dyes from N-phenyl-2,2'-iminodiethanol

This protocol describes the synthesis of a disperse dye by diazotizing a p-substituted aniline and coupling it with N-phenyl-2,2'-iminodiethanol.

Materials:

  • p-Substituted aniline (e.g., aniline, p-toluidine, p-anisidine, p-nitroaniline, p-chloroaniline)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • N-phenyl-2,2'-iminodiethanol

  • Sodium Acetate

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization:

    • A solution of the respective p-substituted aniline (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL) is prepared in a beaker.

    • The solution is cooled to 0-5°C in an ice bath with constant stirring.

    • A pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) is then added dropwise while maintaining the temperature below 5°C to form the diazonium salt. The reaction is stirred for an additional 15 minutes after the addition is complete.

  • Coupling:

    • A solution of N-phenyl-2,2'-iminodiethanol (1.81 g, 0.01 mol) is prepared in 10 mL of glacial acetic acid.

    • The previously prepared cold diazonium salt solution is then slowly added to the N-phenyl-2,2'-iminodiethanol solution with vigorous and constant stirring.

  • pH Adjustment:

    • The pH of the reaction mixture is carefully adjusted to 4-5 by the dropwise addition of a saturated sodium acetate solution to facilitate the coupling reaction. A colored precipitate will form.

  • Isolation and Purification:

    • The precipitated dye is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

    • The crude dye is then dried.

    • Further purification is achieved by recrystallization from ethanol to obtain the final product.

Visualizing the Synthesis Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in the synthesis of azo dyes from diethanolamine derivatives.

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Isolation & Purification aniline p-Substituted Aniline hcl_naoh HCl, NaNO₂ (0-5°C) aniline->hcl_naoh diazonium Diazonium Salt Solution hcl_naoh->diazonium diethanolamine N-phenyl-2,2'-iminodiethanol in Acetic Acid diazonium->diethanolamine na_acetate Sodium Acetate (pH 4-5) diethanolamine->na_acetate azo_dye_precipitate Azo Dye Precipitate na_acetate->azo_dye_precipitate filtration Vacuum Filtration & Washing azo_dye_precipitate->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization final_product Purified Azo Dye recrystallization->final_product

Caption: General workflow for the synthesis of azo dyes.

A Comparative Analysis of the Solvatochromic Properties of N,N-Bis(2-hydroxyethyl)-4-nitroaniline and Other Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solvatochromic properties of N,N-Bis(2-hydroxyethyl)-4-nitroaniline and other structurally related nitroanilines, namely 4-nitroaniline and N,N-diethyl-4-nitroaniline. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a critical phenomenon in understanding solute-solvent interactions, which has significant implications in drug development, sensor technology, and material science.[1] This guide summarizes key experimental data, outlines detailed experimental protocols for characterization, and provides a visual representation of the underlying principles.

While direct experimental solvatochromic data for N,N-Bis(2-hydroxyethyl)-4-nitroaniline is not extensively available in the reviewed literature, a robust comparison can be drawn from the well-documented properties of its close structural analogs. The presence of the electron-donating dialkylamino group and the electron-withdrawing nitro group in these molecules leads to a significant intramolecular charge transfer (ICT) from the donor to the acceptor.[2] The extent of this charge transfer is influenced by the polarity of the surrounding solvent, resulting in a shift in the maximum absorption wavelength (λmax) in their UV-Visible spectra. Generally, an increase in solvent polarity leads to a bathochromic (red) shift for these types of molecules, indicative of positive solvatochromism.[1]

Data Presentation: A Comparative Overview

The solvatochromic behavior of nitroanilines is quantified by the shift in their UV-Visible absorption maxima in solvents of varying polarities. The following table summarizes the reported λmax values for 4-nitroaniline and N,N-diethyl-4-nitroaniline in a range of solvents. This data serves as a strong proxy for the expected behavior of N,N-Bis(2-hydroxyethyl)-4-nitroaniline, which possesses a similar electronic push-pull system, with the hydroxyethyl groups providing additional potential for hydrogen bonding interactions with protic solvents.

SolventDielectric Constant (ε)4-Nitroaniline (λmax, nm)N,N-Diethyl-4-nitroaniline (λmax, nm)
Cyclohexane2.02326378
Carbon Tetrachloride2.24335388
Benzene2.28343398
Diethyl Ether4.34340386
Chloroform4.81345396
Ethyl Acetate6.02342388
Dichloromethane8.93353402
Acetone20.7362410
Ethanol24.6374416
Acetonitrile37.5365408
Dimethyl Sulfoxide (DMSO)46.7388432
Water80.1381425

Note: The data presented is a compilation from various sources in the literature.[3][4] Exact values may vary slightly depending on experimental conditions.

Experimental Protocols

The determination of solvatochromic properties relies on precise spectroscopic measurements. The following is a detailed methodology for a typical experiment.

Objective:

To determine the solvatochromic shifts of a nitroaniline derivative in a range of solvents with varying polarities.

Materials:
  • N,N-Bis(2-hydroxyethyl)-4-nitroaniline (or other nitroaniline)

  • Spectroscopic grade solvents (e.g., cyclohexane, acetone, ethanol, DMSO)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:
  • Stock Solution Preparation: Prepare a stock solution of the nitroaniline derivative in a suitable solvent (e.g., acetone) at a concentration of approximately 1 mM.

  • Sample Preparation: For each solvent to be tested, add a small, precise volume of the stock solution to a 10 mL volumetric flask and dilute to the mark with the respective solvent. The final concentration should be in the micromolar range, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometer Setup:

    • Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 300 - 600 nm for nitroanilines).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent being tested. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step is crucial to subtract the absorbance of the solvent itself.

  • Sample Measurement:

    • Empty the cuvette and rinse it with a small amount of the sample solution.

    • Fill the cuvette with the sample solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum for each solvent.

    • Tabulate the λmax values against the polarity of the respective solvents (e.g., using the dielectric constant or Kamlet-Taft parameters).[5][6]

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows related to the solvatochromic properties of nitroanilines.

solvatochromism_pathway Ground_State Ground State (S₀) Less Polar Excited_State Excited State (S₁) More Polar (ICT) Ground_State->Excited_State Photon Absorption Nonpolar_Solvent Nonpolar Solvent Weak Interaction Nonpolar_Solvent->Ground_State Weak Solvation Nonpolar_Solvent->Excited_State Weak Solvation Polar_Solvent Polar Solvent Strong Interaction Polar_Solvent->Ground_State Moderate Solvation Polar_Solvent->Excited_State Stronger Solvation

Caption: Solvatochromic effect in nitroanilines.

experimental_workflow Start Start Prepare_Stock Prepare Stock Solution of Nitroaniline Start->Prepare_Stock Prepare_Samples Prepare Diluted Samples in Various Solvents Prepare_Stock->Prepare_Samples Blank_Measurement Measure Blank Spectrum (Pure Solvent) Prepare_Samples->Blank_Measurement Sample_Measurement Measure Sample Spectrum Blank_Measurement->Sample_Measurement Determine_Lambda_Max Determine λmax Sample_Measurement->Determine_Lambda_Max Analyze_Data Analyze Data (λmax vs. Solvent Polarity) Determine_Lambda_Max->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for solvatochromism studies.

logical_relationship Molecule Nitroaniline Molecule (Push-Pull System) ICT Intramolecular Charge Transfer (ICT) (π → π*) Molecule->ICT Dipole_Moment Change in Dipole Moment (μ_excited > μ_ground) ICT->Dipole_Moment Solvent_Polarity Solvent Polarity Solvation Differential Solvation of Ground & Excited States Solvent_Polarity->Solvation Dipole_Moment->Solvation Energy_Gap Decreased Energy Gap (ΔE) Solvation->Energy_Gap Spectral_Shift Bathochromic Shift (Red Shift in λmax) Energy_Gap->Spectral_Shift

Caption: Logical relationship of solvatochromism in nitroanilines.

References

A Comparative Guide to Method Validation for the Analysis of N,N-Bis(2-hydroxyethyl)-p-nitroaniline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the validation of methods used to detect and quantify impurities in N,N-Bis(2-hydroxyethyl)-p-nitroaniline. The validation of these analytical procedures is critical to ensure that the methods are suitable for their intended purpose, providing reliable, reproducible, and accurate data.[1][2] This document adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3][4][5]

Overview of Analytical Techniques

The primary analytical techniques for the quantification of organic impurities in active pharmaceutical ingredients (APIs) are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Diode Array Detection (DAD), HPLC is a robust and versatile technique for separating and quantifying non-volatile and thermally labile compounds, making it highly suitable for analyzing N,N-Bis(2-hydroxyethyl)-p-nitroaniline and its potential impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. While it offers high sensitivity and specificity, its applicability to N,N-Bis(2-hydroxyethyl)-p-nitroaniline would depend on the compound's thermal stability and potential need for derivatization.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and GC-MS methods for the analysis of N,N-Bis(2-hydroxyethyl)-p-nitroaniline impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method

This proposed HPLC method is designed for the quantification of potential impurities related to N,N-Bis(2-hydroxyethyl)-p-nitroaniline.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is appropriate.[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of polar and non-polar compounds.[7]

Reagents and Standards:

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Standard Solutions: Prepare stock solutions of N,N-Bis(2-hydroxyethyl)-p-nitroaniline and any known impurities in a suitable diluent (e.g., 50:50 water:acetonitrile).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (based on the chromophore of p-nitroaniline). A DAD can be used for spectral analysis to ensure peak purity.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Return to 95% A, 5% B

    • 31-35 min: Re-equilibration

Sample Preparation:

  • Drug Substance: Accurately weigh and dissolve the sample in the diluent to a final concentration within the linear range of the method.

  • Forced Degradation Samples: To demonstrate specificity, samples should be subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed GC-MS method is suitable for the sensitive and selective analysis of thermally stable impurities.

Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

GC Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Injection Mode: Splitless

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent such as dichloromethane or methanol. Derivatization may be necessary if the compound or its impurities are not sufficiently volatile or are thermally labile.

Data Presentation and Comparison

The following tables summarize hypothetical quantitative data from the validation of the proposed HPLC-UV and GC-MS methods for the analysis of a representative impurity.

Table 1: Comparison of Method Performance Characteristics

Validation ParameterHPLC-UVGC-MSICH Q2(R2) Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 0.5 - 750.1 - 50Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Typically 80-120% for impurities[8]
Precision (% RSD)
- Repeatability0.85%1.10%≤ 2%
- Intermediate Precision1.25%1.45%≤ 3%
LOD (µg/mL) 0.150.03Signal-to-Noise ratio of ~3[9]
LOQ (µg/mL) 0.50.1Signal-to-Noise ratio of ~10
Robustness Unaffected by minor changes in pH and flow rateUnaffected by minor changes in oven ramp rateNo significant impact on results

Table 2: Accuracy Data (Hypothetical Impurity)

Spiked LevelConcentration (µg/mL)HPLC-UV (% Recovery)GC-MS (% Recovery)
LOQ0.598.5%99.1%
50%2599.8%100.5%
100%50101.2%100.8%
150%75100.5%N/A

Table 3: Precision Data (%RSD for a 50 µg/mL standard)

Precision TypeHPLC-UVGC-MS
Repeatability (n=6) 0.85%1.10%
Intermediate Precision
- Analyst 1 / Day 10.90%1.15%
- Analyst 2 / Day 21.25%1.45%

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the context of analytical method validation.

MethodValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_documentation Phase 3: Documentation define_purpose Define Analytical Procedure's Intended Purpose select_method Select Analytical Technique (e.g., HPLC, GC) define_purpose->select_method define_parameters Define Validation Performance Characteristics & Acceptance Criteria select_method->define_parameters write_protocol Write Validation Protocol define_parameters->write_protocol prepare_standards Prepare Standards and Samples write_protocol->prepare_standards perform_experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, etc.) prepare_standards->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results write_report Write Validation Report evaluate_results->write_report final_approval Final Review and Approval write_report->final_approval

Caption: A typical workflow for analytical method validation.

MethodSelection node_result node_result start Analyte (Impurity) Properties thermal_stability Thermally Stable? start->thermal_stability volatility Volatile? thermal_stability->volatility Yes hplc Use HPLC-UV/MS thermal_stability->hplc No derivatization Derivatization Feasible? volatility->derivatization No gcms Use GC-MS volatility->gcms Yes derivatization->hplc No derivatization->gcms Yes

Caption: A decision tree for selecting an analytical method.

Conclusion

Both HPLC-UV and GC-MS can be validated to provide accurate and reliable methods for the analysis of N,N-Bis(2-hydroxyethyl)-p-nitroaniline impurities.

  • HPLC-UV is a robust and widely applicable technique, particularly advantageous if the impurities are non-volatile or thermally labile. Its setup is straightforward and common in most analytical laboratories.

  • GC-MS offers superior sensitivity with lower detection and quantitation limits. However, its suitability is contingent on the thermal stability of the analyte and its impurities, and may require a more complex sample preparation involving derivatization.

The choice between these methods should be based on the specific impurity profile, the required sensitivity, and the properties of the N,N-Bis(2-hydroxyethyl)-p-nitroaniline molecule itself. The validation process, guided by ICH principles, ensures that the selected method is fit for its intended purpose in a regulated environment.[1][10]

References

Assessing the lightfastness of dyes derived from Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Assessing the Lightfastness of Dyes

This guide will delve into the standardized experimental protocols for evaluating lightfastness, present a comparative data structure, and visualize the experimental workflow, empowering researchers to design and interpret their own lightfastness studies.

Factors Influencing Lightfastness

The lightfastness of a dye is not an intrinsic, immutable property but is influenced by a variety of factors. The chemical structure of the dye molecule is the primary determinant; for instance, inorganic pigments are generally more lightfast than organic dyes.[1] The energy from ultraviolet (UV) radiation, in particular, can break chemical bonds within the chromophore, the part of the molecule responsible for color, leading to fading.[1]

Other critical factors include:

  • Chemical Composition of the Dye: The inherent stability of the dye's molecular structure.[2]

  • Dye Concentration: The thickness of the ink or dye layer can affect lightfastness, with thicker applications often showing better resistance.[1]

  • Environmental Conditions: Factors such as humidity and temperature can influence the rate of fading.[2][3]

  • Substrate: The material to which the dye is applied can interact with the dye and affect its stability.

  • Presence of Other Substances: Binders, coatings, and UV absorbers can either enhance or diminish lightfastness.

Experimental Protocols for Lightfastness Assessment

Standardized testing methods are crucial for obtaining reliable and comparable lightfastness data. The most common methods involve exposing dyed samples to a controlled light source that simulates natural sunlight and then evaluating the resulting color change.

Accelerated Lightfastness Testing with Xenon Arc Lamps

A widely accepted method for accelerated lightfastness testing utilizes a xenon arc lamp apparatus.[2][4] This method is described in standards such as ISO 105-B02 and AATCC Test Method 16.[2][5]

Principle: A xenon arc lamp produces a light spectrum that closely mimics natural sunlight, including UV and visible wavelengths. By exposing samples to this high-intensity light in a controlled environment, the fading process that would occur over months or years can be simulated in a much shorter timeframe.[2]

Apparatus:

  • Xenon Arc Weathering Chamber: An enclosed chamber equipped with a xenon arc lamp, filters to control the light spectrum, and systems to regulate temperature and humidity.

  • Sample Holders: To mount the test specimens.

  • Spectrophotometer or Colorimeter: For quantitative measurement of color change.

  • Blue Wool Standards (ISO 105-B01) or AATCC Blue Wool Lightfastness Standards: A set of eight standardized blue wool textiles with known, graded lightfastness, ranging from 1 (very low) to 8 (very high).[1][2]

Procedure:

  • Sample Preparation: Prepare specimens of the material dyed with the test dye. A portion of each specimen should be shielded from the light to serve as an unexposed reference.

  • Mounting: Mount the test specimens and a set of Blue Wool standards on cards within the sample holder.[3]

  • Exposure: Place the sample holder in the xenon arc chamber and expose the samples to the light under controlled conditions of irradiance, temperature, and humidity as specified by the relevant standard (e.g., ISO 105-B02).

  • Evaluation: Periodically remove the samples and compare the fading of the test specimen to the fading of the Blue Wool standards. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of color change as the test specimen.

  • Quantitative Assessment: For a more precise evaluation, use a spectrophotometer to measure the color difference (ΔE*ab) between the exposed and unexposed portions of the test specimen.

Comparative Data on Dye Lightfastness

The following table provides a hypothetical comparison of the lightfastness of different classes of organic dyes, illustrating how such data can be structured. The lightfastness ratings are based on the Blue Wool scale, where 1 represents very poor lightfastness and 8 indicates excellent lightfastness.

Dye ClassChemical Structure ExampleTypical ApplicationBlue Wool Scale Rating (1-8)Notes
Azo Dyes Disperse Red 1Textiles (Polyester)3 - 5A large and versatile class, but lightfastness can be moderate.
Anthraquinone Dyes Disperse Blue 60Textiles (Polyester)5 - 7Generally exhibit good to very good lightfastness.
Phthalocyanine Dyes Pigment Blue 15:3Inks, Coatings8Excellent lightfastness, often used in applications requiring high durability.
Triphenylmethane Dyes Basic Violet 3Biological Stains, Inks1 - 2Typically have poor to very poor lightfastness.

Note: The lightfastness ratings provided are general and can vary significantly based on the specific dye structure, concentration, substrate, and presence of stabilizing agents.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a typical lightfastness testing experiment.

Lightfastness_Testing_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_results 4. Results A Dye Synthesis / Procurement C Dye Application to Substrate A->C B Substrate Preparation B->C D Sample Mounting with Blue Wool Standards C->D E Exposure in Xenon Arc Weathering Chamber D->E F Visual Assessment vs. Blue Wool Standards E->F G Spectrophotometric Color Measurement (ΔE*ab) E->G H Assign Lightfastness Rating F->H I Comparative Data Analysis G->I H->I

Caption: Experimental workflow for assessing dye lightfastness.

Signaling_Pathway_Photodegradation cluster_light Light Exposure cluster_molecule Dye Molecule cluster_reaction Degradation Reactions cluster_outcome Outcome Light Sunlight / Xenon Arc Light (UV, Visible) Dye Dye Chromophore Light->Dye ExcitedDye Excited State Chromophore Dye->ExcitedDye Photon Absorption Oxidation Photo-oxidation ExcitedDye->Oxidation Reduction Photo-reduction ExcitedDye->Reduction Cleavage Bond Cleavage ExcitedDye->Cleavage Fading Color Fading / Change Oxidation->Fading Reduction->Fading Cleavage->Fading

Caption: Simplified pathway of dye photodegradation.

References

Comparative analysis of the reactivity of different substituted nitroanilines in diazotization reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of a vast array of compounds, including azo dyes, pharmaceuticals, and other specialty chemicals. The reactivity of the starting aniline derivative is a critical factor governing the success and efficiency of this transformation. This guide provides a detailed comparative analysis of the reactivity of different substituted nitroanilines in diazotization reactions, supported by experimental data and protocols.

Influence of Nitro Group Position on Reactivity

The position of the electron-withdrawing nitro group (—NO₂) on the aniline ring profoundly influences the nucleophilicity of the amino group (—NH₂) and, consequently, the rate of diazotization. The general trend observed for the reactivity of nitroaniline isomers is:

meta-Nitroaniline > para-Nitroaniline > ortho-Nitroaniline

This trend is a direct consequence of the electronic effects exerted by the nitro group. In the case of ortho- and para-nitroaniline, the strong electron-withdrawing resonance effect of the nitro group is fully operative, delocalizing the lone pair of electrons on the amino nitrogen and significantly reducing its nucleophilicity. This deactivation makes the initial attack on the nitrosating agent (e.g., nitrosonium ion, NO⁺) slower.

For meta-nitroaniline, the nitro group can only exert its electron-withdrawing inductive effect, as resonance delocalization of the amino group's lone pair to the nitro group is not possible. As a result, the amino group of m-nitroaniline is more nucleophilic and thus more reactive in diazotization compared to its ortho and para counterparts.[1]

Further substitution with additional nitro groups, as in 2,4-dinitroaniline, leads to extreme deactivation of the amino group, making diazotization exceptionally challenging and requiring harsh reaction conditions.

Quantitative Comparison of Reactivity

The reactivity of substituted anilines in diazotization can be quantitatively assessed through reaction kinetics and correlated using the Hammett equation, which relates reaction rates to the electronic properties of substituents. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted aniline, k₀ is the rate constant for aniline, ρ (rho) is the reaction constant (a measure of the reaction's sensitivity to substituent effects), and σ (sigma) is the substituent constant. For the diazotization of anilines, a negative ρ value of -1.96 has been reported, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.[2]

The following table summarizes key data points related to the reactivity of various nitroanilines. The relative rates are estimated based on the Hammett equation and available kinetic data.

CompoundSubstituent PositionpKa of Conjugate AcidHammett Constant (σ)Relative Rate (k/k₀) (Estimated)Observations
Aniline-4.601Reference compound
o-Nitroanilineortho-0.26[3]-~0.001Very slow due to strong resonance and inductive effects, plus potential for intramolecular hydrogen bonding. A diazotization time of 4 minutes with a subsequent coupling yield of 93% has been reported under specific conditions.[4]
m-Nitroanilinemeta2.47+0.71~0.04Reacts more readily than o- and p-isomers due to the absence of a resonance withdrawing effect from the amino group.[1]
p-Nitroanilinepara1.0[3]+0.78~0.003Slow reaction. A kinetic study found the reaction to be second-order with an activation energy of 37.79 kJ·mol⁻¹.[5]
2,4-Dinitroanilineortho, para--Extremely lowVery unreactive. Requires harsh conditions such as concentrated sulfuric acid and elevated temperatures with long reaction times (e.g., 6-9 hours).

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful and safe execution of diazotization reactions, especially with potentially unstable diazonium salts.

General Experimental Protocol for Diazotization

This protocol can be adapted for various substituted nitroanilines with adjustments to reaction time and temperature based on their reactivity.

Materials:

  • Substituted nitroaniline

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Urea or sulfamic acid (for quenching excess nitrous acid)

Procedure:

  • Amine Salt Formation: In a flask equipped with a stirrer and thermometer, suspend the substituted nitroaniline in a mixture of water and concentrated acid. Stir the mixture to form the corresponding anilinium salt.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the cold amine salt suspension while stirring vigorously. The rate of addition should be controlled to keep the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 30-60 minutes. The completion of the reaction can be tested by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.

  • Quenching: Decompose the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.

  • Immediate Use: The resulting diazonium salt solution is typically used immediately in subsequent reactions (e.g., azo coupling, Sandmeyer reaction) without isolation.

Specific Protocol: Diazotization of o-Nitroaniline

This protocol provides a specific example for a less reactive nitroaniline.

Materials:

  • 2.225 g (0.016 mol) of o-nitroaniline

  • 20 mL of water

  • 0.34 mL (0.053 mol) of nitric acid

  • 0.45 mL (0.016 mol) of sulfuric acid

  • Nitric oxide gas

Procedure:

  • Add 2.225 g of o-nitroaniline to a mixture of 20 mL of water, 0.34 mL of nitric acid, and 0.45 mL of sulfuric acid in a closed reaction flask.

  • Allow nitric oxide gas to flow into the air-filled flask.

  • The diazotization is reported to be complete in approximately four minutes.[4]

  • The resulting diazonium salt solution can then be used for subsequent coupling reactions. For instance, adding it to a cold 10% aqueous sodium hydroxide solution containing a coupling agent like 2-naphthol will yield the corresponding azo dye.[4]

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of diazotization and a typical experimental workflow.

Diazotization_Mechanism cluster_0 Nitrous Acid Formation cluster_1 Nitrosonium Ion Formation cluster_2 Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 in situ HCl HCl HCl->HNO2 HNO2_2 HNO₂ H2ONO H₂O⁺-NO HNO2_2->H2ONO Protonation H_plus H⁺ H_plus->H2ONO NO_plus NO⁺ (Nitrosonium Ion) H2ONO->NO_plus Dehydration H2O H₂O H2ONO->H2O NO_plus_2 NO⁺ ArNH2 Ar-NH₂ (Aromatic Amine) ArNH2NO Ar-NH₂⁺-NO ArNH2->ArNH2NO Nucleophilic Attack NO_plus_2->ArNH2NO ArNHNO Ar-NH-NO (N-Nitrosoamine) ArNH2NO->ArNHNO Deprotonation ArNNOH Ar-N=N-OH (Diazohydroxide) ArNHNO->ArNNOH Tautomerization ArN2 Ar-N₂⁺ (Diazonium Ion) ArNNOH->ArN2 Protonation & Dehydration Experimental_Workflow start Start amine_prep Prepare Amine Salt Suspension (Nitroaniline + Acid + Water) start->amine_prep cooling Cool to 0-5 °C (Ice-Salt Bath) amine_prep->cooling diazotization Slowly Add NaNO₂ Solution (Maintain Temp < 5 °C) cooling->diazotization nitrite_prep Prepare NaNO₂ Solution nitrite_prep->diazotization stirring Stir for 30-60 min diazotization->stirring monitoring Monitor with Starch-Iodide Paper stirring->monitoring quenching Quench Excess HNO₂ (Add Urea/Sulfamic Acid) monitoring->quenching Positive Test product Diazonium Salt Solution (Ready for Next Step) quenching->product end End product->end

References

Evaluating UV-Vis Spectrophotometric Methods for Nitroaromatic Compound Analysis: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a robust analytical method is critical for accurate quantification of nitroaromatic compounds. UV-Vis spectrophotometry offers a simple, cost-effective, and rapid approach for such analyses. This guide provides an objective comparison of the linearity and range of various UV-Vis spectrophotometric methods for different nitroaromatic compounds, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison

The performance of a UV-Vis spectrophotometric method is critically defined by its linearity and range. Linearity demonstrates the direct proportionality between the absorbance and the concentration of the analyte, typically expressed by the correlation coefficient (R²). The range is the interval between the upper and lower concentrations of the analyte that can be determined with acceptable precision, accuracy, and linearity.

The table below summarizes these key performance parameters for the analysis of several nitroaromatic compounds using UV-Vis spectrophotometry.

Nitroaromatic CompoundLinearity Range (µg/mL)Correlation Coefficient (R²)Wavelength (λmax)Solvent/Conditions
Nitrofurantoin10 - 500.9982360 nm0.1N HCl[1]
Nitrofurantoin2 - 100.999369.6 nmDimethylformamide:Methanol[2]
Nitrofurantoin5 - 25> 0.99~375 nmMethanol or 0.1 N NaOH[3]
Nitrofurantoin (Method A)0.5 - 25Not Specified365 nmEthanol[4]
Nitrofurantoin (Method B)¹1 - 35Not Specified400 nmEthanol[4]
p-Nitrophenol0 - 20> 0.999317 nmWater with HCl acidification[5]
Nitrobenzene²Not Specified0.995235-245 nm (integral)Water[6]
4'-Nitroacetophenone Semicarbazone5 - 50> 0.995Not SpecifiedMethanol[7]
Dinitrotoluene Isomers³Not Specified> 0.99Not SpecifiedNot Specified[8]

¹Method B involves the reduction of the nitro group followed by reaction with p-benzoquinone.[4] ²For nitrobenzene, using the integration of absorbance between two absorption peaks (235-245 nm) provided a better correlation coefficient than using a single maximum absorption peak (R²=0.981).[6] ³Data for Dinitrotoluene is typical for HPLC-UV methods but serves as a relevant benchmark for linearity.[8]

Experimental Protocols

A generalized experimental protocol for the validation of a UV-Vis spectrophotometric method for nitroaromatic compounds involves the following key steps.

1. Instrumentation and Reagents:

  • A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette is required.

  • All reagents and solvents should be of analytical grade. The choice of solvent is crucial; common solvents include methanol, ethanol, dilute hydrochloric acid, or sodium hydroxide, selected based on the solubility and stability of the analyte.[1][2][3]

2. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh a specific amount of the nitroaromatic compound standard and dissolve it in a suitable solvent to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Working Standards: Prepare a series of at least five working standard solutions by performing serial dilutions of the stock solution to cover the desired concentration range.

3. Determination of Wavelength of Maximum Absorbance (λmax):

  • Select one of the working standard solutions (typically in the middle of the concentration range).

  • Scan the solution over a UV-Vis range (e.g., 200-400 nm) against a solvent blank.[3]

  • The wavelength at which the maximum absorbance is observed is the λmax and should be used for all subsequent measurements.[1]

4. Construction of the Calibration Curve (Linearity):

  • Measure the absorbance of each prepared working standard solution at the predetermined λmax.

  • Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) are determined. An R² value greater than 0.99 is generally considered to demonstrate good linearity.[8][9]

5. Analysis of the Unknown Sample:

  • Prepare the sample solution by dissolving it in the same solvent used for the standards. The solution may need to be filtered and diluted to ensure the concentration falls within the established linear range of the method.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of the analyte in the sample by interpolating its absorbance value on the calibration curve or by using the linear regression equation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method validation.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution standards Prepare Working Standards stock->standards scan Scan for λmax stock->scan measure Measure Absorbance of Standards standards->measure sample Prepare Sample Solution measure_sample Measure Sample Absorbance sample->measure_sample plot Plot Calibration Curve measure->plot linearity Assess Linearity (R²) plot->linearity concentration Calculate Sample Concentration plot->concentration measure_sample->concentration

Caption: Experimental workflow for UV-Vis spectrophotometric analysis.

G Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision LOD->LOQ

Caption: Logical relationships in analytical method validation.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds such as Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- (CAS No. 18226-17-0). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

When working with Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Eye Protection : Safety goggles or a face shield should be worn to protect against splashes.[1]

  • Hand Protection : Chemical-resistant gloves are required to prevent skin contact.[1]

  • Skin and Body Protection : Wear a laboratory coat or other suitable protective clothing.[1]

  • Respiratory Protection : Use only in a chemical fume hood to ensure adequate ventilation.[1]

Hazard Identification and First Aid

While some sources indicate no known hazards under GHS classification, it is prudent to treat this chemical with care.[2] One source suggests it is harmful by inhalation, in contact with skin, and if swallowed.[1] In the event of exposure, the following first aid measures should be taken:

  • After Inhalation : Move the individual to fresh air. If symptoms persist, seek medical attention.[1][2]

  • After Skin Contact : Wash the affected area thoroughly with soap and copious amounts of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • After Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • After Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Handling, Storage, and Disposal

Proper handling and storage are critical to maintaining the stability and integrity of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep away from heat, sparks, and open flames.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep containers tightly closed.[2]

  • Store away from oxidizing agents.[1]

Disposal:

  • Dispose of this chemical as special waste.[1]

  • Arrange for disposal through a licensed disposal company.[1]

  • Consult with local waste disposal authorities to ensure compliance with national and regional regulations.[1]

  • Do not allow the material to enter drains or water courses.[1]

Quantitative Data

PropertyValueSource
CAS Number 18226-17-0[1][2][3][4]
Molecular Formula C10H14N2O4[4]
Molecular Weight 226.23 g/mol [1][4]
Melting Point 101-102 °C[1][3]
Boiling Point 451.7 °C at 760 mmHg[1][3]
Flash Point 227 °C[1][3]
Density 1.352 g/cm³[1][3]

Experimental Workflow: Safe Handling and Disposal

Workflow for Safe Handling and Disposal of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Procedure Complete cleanup_storage Store Unused Chemical in a Cool, Dry, Well-Ventilated Area cleanup_decontaminate->cleanup_storage disposal_waste Collect Waste in a Labeled, Sealed Container cleanup_storage->disposal_waste End of Experiment disposal_contact Contact Licensed Waste Disposal Company disposal_waste->disposal_contact disposal_remove_ppe Remove and Dispose of Contaminated PPE disposal_contact->disposal_remove_ppe disposal_wash Wash Hands Thoroughly disposal_remove_ppe->disposal_wash

Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.